2-Propylisonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-3-8-6-7(9(11)12)4-5-10-8/h4-6H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLPLVSFHJFQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542335 | |
| Record name | 2-Propylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57663-82-8 | |
| Record name | 2-Propylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Propylisonicotinic Acid: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylisonicotinic acid, also known as 2-propyl-4-pyridinecarboxylic acid, is a key chemical intermediate, most notably recognized as the precursor to the second-line anti-tuberculosis drug, prothionamide. The development of prothionamide was a progression from its analogue, ethionamide, which was first synthesized in 1956.[1] Prothionamide, the n-propyl derivative, was developed in an effort to enhance the tolerability of the thioamide class of anti-tuberculosis agents. This document provides a comprehensive overview of the historical context of its discovery and a detailed technical guide to its chemical synthesis.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the search for more effective and better-tolerated treatments for tuberculosis in the mid-20th century. Following the introduction of isoniazid in 1952, a derivative of isonicotinic acid, research into related pyridine compounds flourished. Ethionamide (2-ethyl-4-pyridinecarbothioamide) was synthesized in 1956 and demonstrated significant antitubercular activity.[1] However, its use was often limited by adverse gastrointestinal side effects. This led to the development of prothionamide (2-propyl-4-pyridinecarbothioamide) with the aim of improving the therapeutic index. Consequently, the synthesis of its direct precursor, this compound, became a necessary area of chemical investigation. While the precise date of the first synthesis of this compound is not prominently documented, its development logically followed the establishment of prothionamide as a clinical candidate.
Chemical Synthesis
The primary and most well-documented route for the synthesis of this compound involves a two-step process starting from 4-cyanopyridine:
-
Alkylation of 4-Cyanopyridine: Introduction of a propyl group at the 2-position of the pyridine ring.
-
Hydrolysis of the Cyano Group: Conversion of the nitrile functional group to a carboxylic acid.
Key Synthetic Intermediates
The synthesis proceeds through the key intermediate, 2-propyl-4-cyanopyridine .
Experimental Protocols
This step is achieved through a homolytic alkylation of 4-cyanopyridine. A common method involves the silver nitrate-catalyzed oxidative decarboxylation of an alkanoic acid, in this case, n-butyric acid, to generate propyl radicals which then attack the pyridine ring.
Detailed Protocol:
-
To a reaction vessel containing 4-cyanopyridine (1.0 eq) and silver nitrate (AgNO₃, catalytic amount) in an appropriate solvent (e.g., water), add n-butyric acid (1.1 eq).
-
Heat the mixture to 90-100 °C.
-
Slowly add a solution of a persulfate, such as ammonium persulfate ((NH₄)₂S₂O₈), to initiate the radical reaction.
-
Maintain the reaction at an elevated temperature for a specified period to ensure complete reaction.
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent.
-
The crude product is purified, often by column chromatography, to yield pure 2-propyl-4-cyanopyridine.
The nitrile group of 2-propyl-4-cyanopyridine is hydrolyzed to a carboxylic acid, typically under basic or acidic conditions. Alkaline hydrolysis is commonly employed.
Detailed Protocol:
-
Dissolve 2-propyl-4-cyanopyridine (1.0 eq) in an aqueous solution of a strong base, such as sodium hydroxide (NaOH).
-
Heat the mixture under reflux for several hours to drive the hydrolysis to completion.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid, HCl) to the isoelectric point of the amino acid to precipitate the product.
-
Collect the precipitated this compound by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product.
Quantitative Data
| Step | Reactants | Reagents | Conditions | Yield | Purity | Reference |
| 1. Alkylation | 4-Cyanopyridine, n-Butyric Acid | AgNO₃, (NH₄)₂S₂O₈ | 90-100 °C | Not explicitly stated | Not explicitly stated | |
| 2. Hydrolysis | 2-Propyl-4-cyanopyridine | Aqueous NaOH | Reflux | 81-86% | Not explicitly stated |
Prothionamide: Mechanism of Action
This compound serves as the precursor for the anti-tuberculosis drug prothionamide. Prothionamide is a prodrug that requires activation within the Mycobacterium tuberculosis cell to exert its therapeutic effect.
The mechanism of action involves the following key steps:
-
Activation: Prothionamide is activated by the mycobacterial enzyme EthA, a flavin monooxygenase. This enzymatic oxidation converts the thioamide group into a reactive species.
-
Target Inhibition: The activated form of prothionamide covalently binds to and inhibits the enzyme InhA, which is an enoyl-acyl carrier protein reductase.
-
Mycolic Acid Synthesis Inhibition: InhA is a crucial enzyme in the fatty acid synthesis pathway (FAS-II) of mycobacteria, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are essential, long-chain fatty acids that are major components of the mycobacterial cell wall.
-
Cell Wall Disruption: Inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall structure. This increases the permeability of the cell wall, rendering the bacterium susceptible to osmotic stress and other antimicrobial agents, ultimately leading to cell death.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Mechanism of action of Prothionamide.
References
2-Propylisonicotinic Acid: A Comprehensive Physicochemical and Biological Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Propylisonicotinic acid, a derivative of the well-established pharmacophore isonicotinic acid, presents a molecule of interest for potential therapeutic applications. This technical guide provides a detailed examination of its physicochemical properties, offering both predicted quantitative data and detailed experimental protocols for their determination. Furthermore, this document explores the potential biological activities of this compound by drawing parallels with structurally related isonicotinic acid derivatives, which have demonstrated significant antimicrobial and anti-inflammatory properties. A hypothesized mechanism of action, based on the known antitubercular activity of similar compounds, is presented visually. This guide aims to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₉H₁₁NO₂ | - |
| Molecular Weight | 165.19 g/mol | - |
| Melting Point | 150-160 °C | Estimation based on related structures |
| Boiling Point | ~350 °C at 760 mmHg | Clausius-Clapeyron relation estimation |
| pKa (acidic) | 4.5 - 5.5 | Based on the carboxyl group on the pyridine ring |
| pKa (basic) | 2.0 - 3.0 | Based on the pyridine nitrogen |
| Solubility in Water | Moderately Soluble | Predicted based on structure |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Group contribution methods |
Experimental Protocols
To facilitate further research and verification of the predicted properties, this section outlines detailed experimental methodologies for determining the key physicochemical parameters of this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, which possesses both an acidic carboxylic group and a basic pyridine nitrogen, potentiometric titration can be used to determine both pKa values.
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and begin stirring. Immerse the calibrated pH electrode in the solution.
-
Acidic pKa Determination: Fill the buret with standardized 0.1 M NaOH. Add the NaOH solution in small, precise increments (e.g., 0.1 mL). Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Basic pKa Determination: To a fresh sample solution, add a slight excess of standardized 0.1 M HCl to fully protonate the pyridine nitrogen. Then, titrate this solution with standardized 0.1 M NaOH, recording the pH after each increment.
-
Data Analysis: Plot the pH of the solution versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first half-equivalence point will correspond to the pKa of the pyridine nitrogen, and the second will correspond to the pKa of the carboxylic acid.
Determination of Aqueous Solubility
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Deionized water
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask.
-
Equilibration: Place the flask in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C). Shake the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of this compound in the aliquot using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.
Determination of logP (Octanol-Water Partition Coefficient)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is also commonly used for its determination.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, UV-Vis)
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Partitioning: Dissolve a known amount of this compound in the n-octanol-saturated water. Add an equal volume of water-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Determine the concentration of this compound in both the aqueous and octanol phases using a suitable analytical method.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Potential Biological Activities and Signaling Pathways
While direct biological studies on this compound are limited, the isonicotinic acid scaffold is a key component in numerous biologically active molecules. Derivatives of isonicotinic acid have demonstrated a broad spectrum of activities, including antitubercular, anti-inflammatory, and antimicrobial effects.[1]
The most notable derivative is isoniazid, a cornerstone drug for the treatment of tuberculosis. Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then covalently adducts with NAD(H), and this complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase. This inhibition blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, ultimately leading to bacterial cell death. Given the structural similarity, it is plausible that this compound could exhibit similar biological activities.
Below is a diagram illustrating the hypothesized mechanism of action for this compound, based on the known pathway of isoniazid.
References
An In-depth Technical Guide on 2-Propylisonicotinic Acid
CAS Number: 57663-82-8
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-Propylisonicotinic acid (CAS 57663-82-8) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known chemistry of isonicotinic acid derivatives and structurally related compounds. All quantitative data and experimental protocols should be considered illustrative and require experimental verification for this specific molecule.
Introduction
This compound, a derivative of isonicotinic acid (pyridine-4-carboxylic acid), belongs to a class of compounds that has garnered significant interest in medicinal chemistry. Isonicotinic acid and its derivatives are foundational scaffolds in numerous pharmaceuticals, most notably in the treatment of tuberculosis. The introduction of an alkyl substituent, such as a propyl group at the 2-position, can significantly modulate the physicochemical properties and biological activity of the parent molecule. This modification can influence factors such as lipophilicity, metabolic stability, and interaction with biological targets. This technical guide aims to provide a comprehensive resource on this compound, covering its synthesis, potential physicochemical properties, and speculative biological relevance based on related compounds.
Physicochemical Properties (Predicted and Inferred)
Due to the lack of specific experimental data for this compound, the following table summarizes predicted properties and experimental data from structurally similar compounds to provide an estimated profile.
| Property | Predicted/Inferred Value | Notes and References |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| Appearance | White to off-white crystalline solid | Based on similar isonicotinic acid derivatives. |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF. | Inferred from the general solubility of isonicotinic acids. |
| pKa | ~5.0 - 5.5 | The pKa of the carboxylic acid is expected to be in this range, similar to other isonicotinic acid derivatives. |
Synthesis of this compound
Proposed Synthetic Pathway
A potential synthetic approach could involve the oxidation of a corresponding 2-propyl-4-methylpyridine or a related precursor. Another common strategy for creating substituted pyridines is through condensation reactions.
Caption: A potential synthetic route to this compound.
Illustrative Experimental Protocol (General)
This protocol is a generalized procedure for the oxidation of an alkylpyridine to the corresponding carboxylic acid and would require optimization for the synthesis of this compound.
Materials:
-
2-Propyl-4-picoline (precursor)
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Oxidation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-propyl-4-picoline in water. Slowly add a solution of potassium permanganate in water to the flask while maintaining the temperature below 50°C. After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Decolorization: If the filtrate is colored, add a small amount of sodium bisulfite until the solution becomes colorless.
-
Acidification and Extraction: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4. The product, this compound, may precipitate. If it does not, extract the aqueous solution multiple times with diethyl ether.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Data (Predicted)
No experimental spectra for this compound are available. The following are predicted key features based on its structure.
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (2H, doublet; 1H, singlet).- Protons of the propyl group: CH₂ adjacent to the ring (~2.8-3.0 ppm, triplet), internal CH₂ (~1.6-1.8 ppm, sextet), and terminal CH₃ (~0.9-1.0 ppm, triplet).- Carboxylic acid proton (1H, broad singlet, >10 ppm). |
| ¹³C NMR | - Carboxylic acid carbonyl carbon (~165-175 ppm).- Aromatic carbons of the pyridine ring (~120-150 ppm).- Carbons of the propyl group (~14-40 ppm). |
| IR (Infrared) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C=C and C=N stretches from the pyridine ring (~1400-1600 cm⁻¹). |
| MS (Mass Spec) | - Molecular ion peak (M⁺) at m/z = 165. |
Potential Biological Activity and Drug Development Applications
While there is no specific biological data for this compound, the isonicotinic acid scaffold is a well-established pharmacophore. Derivatives of isonicotinic acid have demonstrated a wide range of biological activities.
-
Antitubercular Activity: Isoniazid (isonicotinic acid hydrazide) is a primary drug for tuberculosis treatment. It is a prodrug activated by the mycobacterial enzyme KatG. The resulting isonicotinoyl radical reacts with NAD⁺ to form an adduct that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. It is plausible that this compound or its derivatives could exhibit antimycobacterial properties.
-
Other Potential Activities: Isonicotinic acid derivatives have also been explored for their anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. The propyl group at the 2-position would increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and potentially interact with various biological targets.
Hypothetical Mechanism of Action as an Antitubercular Agent
If this compound were to act as an antitubercular agent through a similar mechanism to isoniazid, it would likely require metabolic activation.
Caption: Hypothetical activation pathway of a this compound derivative.
Experimental Protocols for Biological Evaluation
Should researchers wish to investigate the biological activity of this compound, the following are generalized experimental protocols that could be adapted.
Antimycobacterial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis.
Method: Microplate Alamar Blue Assay (MABA).
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Observe for a color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay
Objective: To assess the toxicity of this compound against a mammalian cell line (e.g., Vero or HepG2).
Method: MTT Assay.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Conclusion
This compound represents an interesting, yet underexplored, molecule within the broader class of isonicotinic acid derivatives. While specific data is scarce, its structural similarity to well-known bioactive compounds suggests potential for applications in drug discovery, particularly in the development of novel antitubercular agents. The increased lipophilicity conferred by the 2-propyl group may offer advantages in terms of cell permeability and metabolic stability. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource to stimulate and support such research endeavors.
An In-depth Technical Guide on 2-Propylisonicotinic Acid: Molecular Structure, Properties, and a Representative Synthetic Workflow
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure and physicochemical properties of 2-Propylisonicotinic acid. Due to the limited availability of specific experimental data for this compound, this document presents a representative synthetic and analytical workflow that can be adapted for its preparation and characterization. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Molecular Structure and Chemical Properties
This compound, also known as 2-propylpyridine-4-carboxylic acid, is a derivative of isonicotinic acid, a structural isomer of nicotinic acid. The core of the molecule is a pyridine ring, with a propyl group substituted at the second position and a carboxylic acid group at the fourth position.
The molecular structure of this compound is presented below in a diagram generated using the DOT language.
Caption: Molecular Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding the compound's behavior in biological and chemical systems.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| IUPAC Name | 2-propylpyridine-4-carboxylic acid | [1] |
| CAS Number | 57663-82-8 | [1] |
| Canonical SMILES | CCCC1=NC=CC(=C1)C(=O)O | [1] |
| InChIKey | RNLPLVSFHJFQAS-UHFFFAOYSA-N | [1] |
| XLogP3 | 1.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Representative Experimental Protocols
Proposed Synthetic Route
A plausible synthetic route for this compound could involve the oxidation of a corresponding 2-propyl-4-alkylpyridine precursor. A variety of oxidizing agents can be employed for this transformation.
General Protocol for Oxidation:
-
Reaction Setup: To a solution of the 2-propyl-4-alkylpyridine starting material in a suitable solvent (e.g., water, pyridine, or a mixture), add the oxidizing agent (e.g., potassium permanganate, selenium dioxide) portion-wise at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched (e.g., with a reducing agent like sodium bisulfite for permanganate). The resulting mixture is filtered to remove any solid byproducts.
-
Isolation: The pH of the filtrate is adjusted to the isoelectric point of the desired carboxylic acid to induce precipitation. The crude product is then collected by filtration.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product of high purity.
Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of a novel chemical entity like this compound.
Caption: A logical workflow for the synthesis and characterization of this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the specific biological activities or the signaling pathways associated with this compound. The broader class of isonicotinic acid derivatives has been investigated for a range of biological effects, including potential antimicrobial and anticancer activities. However, it is crucial to note that the biological profile of a molecule is highly dependent on its specific substitution pattern. Therefore, the biological effects of this compound would need to be determined through dedicated in vitro and in vivo studies.
Future research in this area could involve screening this compound against various biological targets to elucidate its potential therapeutic applications and mechanism of action.
References
An In-depth Technical Guide on the Core Mechanism of Action of 2-Propylisonicotinic Acid (Prothionamide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylisonicotinic acid, more commonly known as prothionamide (PTH), is a second-line antitubercular agent pivotal in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] As a thioamide antibiotic, its efficacy lies in its ability to disrupt the essential cellular processes of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the core mechanism of action of prothionamide, detailing its metabolic activation, molecular target, and the basis of resistance. The information is supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Core Mechanism of Action: A Prodrug Targeting Mycolic Acid Synthesis
Prothionamide is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[3][4] Its mechanism of action is analogous to that of isoniazid (INH), another cornerstone anti-TB drug, with the crucial distinction being the enzymatic activation pathway.[5] The ultimate target of activated prothionamide is the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for the biosynthesis of mycolic acids.[3][4][5] Mycolic acids are unique, long-chain fatty acids that form the characteristic waxy outer layer of the mycobacterial cell wall, providing a robust barrier against many drugs and contributing to the pathogen's resilience.[4] Inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial cell death.[2]
Metabolic Activation Pathway
The activation of prothionamide is a critical first step in its mechanism of action. This process is primarily catalyzed by the flavin-dependent monooxygenase, EthA, encoded by the ethA gene in Mycobacterium tuberculosis.[3][5] The activation is thought to proceed through the following key steps:
-
Oxidation: EthA oxidizes the sulfur atom of the thioamide group in prothionamide.[3]
-
Formation of Intermediates: This initial oxidation is believed to lead to the formation of reactive intermediates, potentially including a sulfinic acid derivative.
-
Adduct Formation: The activated prothionamide species then reacts with the nicotinamide adenine dinucleotide (NAD⁺) cofactor to form a covalent prothionamide-NAD (PTH-NAD) adduct.[1]
This PTH-NAD adduct is the active molecule that potently inhibits InhA.[1]
Figure 1. Prothionamide Activation and Inhibition Pathway.
Quantitative Data
InhA Inhibition
The PTH-NAD adduct is a potent, tight-binding inhibitor of InhA. The strength of this inhibition is critical to the bactericidal activity of prothionamide.
| Parameter | Value | Organism | Reference |
| Ki (PTH-NAD adduct) | Nanomolar range | M. tuberculosis & M. leprae | [6] |
Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MIC values for prothionamide against M. tuberculosis can vary depending on the strain's resistance profile.
| Strain Type | MIC Range (µg/mL) | Testing Method | Reference |
| Drug-Susceptible M. tuberculosis | 0.8 - 8 | Not specified | [7] |
| Prothionamide-Resistant M. tuberculosis | > 2.5 | Broth microdilution | [8] |
| M. tuberculosis (various resistance profiles) | MIC50: 0.5, MIC90: 1 | Not specified | [9] |
Mechanisms of Resistance
Resistance to prothionamide is a significant clinical challenge and primarily arises from mutations in two key genes:
-
ethA : Mutations in the gene encoding the activating enzyme, EthA, are the most common cause of prothionamide resistance. These mutations can lead to a non-functional or less efficient enzyme, preventing the conversion of the prodrug to its active form.[5]
-
inhA : Mutations in the promoter region or the structural gene of inhA can lead to overexpression of the InhA enzyme or alterations in the drug-binding site. Overexpression can titrate out the inhibitory PTH-NAD adduct, while structural changes can reduce the adduct's binding affinity.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 3. benchchem.com [benchchem.com]
- 4. Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the use of ethionamide and prothionamide in childhood tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testing Method for Mycobacterium Tuberculosis Complex (MTBC) | CLSI [clsi.org]
- 7. Prothionamide Dose Optimization Using Population Pharmacokinetics for Multidrug-Resistant Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Characterization of Prothionamide-Resistant Mycobacterium tuberculosis Isolates in Southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Spectroscopic Analysis of 2-Propylisonicotinic Acid: A Technical Guide
Introduction
2-Propylisonicotinic acid, a derivative of isonicotinic acid, is a pyridine-4-carboxylic acid with a propyl substituent at the 2-position. Its chemical structure suggests potential applications in medicinal chemistry and materials science, necessitating a thorough understanding of its physicochemical properties. Spectroscopic analysis is a cornerstone of molecular characterization, providing detailed information about the structure, bonding, and electronic properties of a compound. This technical guide provides a summary of the predicted spectroscopic data for this compound and outlines general experimental protocols for its analysis.
Compound Information:
| Parameter | Value |
| IUPAC Name | 2-propylpyridine-4-carboxylic acid |
| CAS Number | 57663-82-8 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| SMILES | CCCC1=NC=CC(=C1)C(=O)O |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using a combination of freely available spectroscopic prediction tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 12.0 | br s | 1H | -COOH |
| ~8.65 | d | 1H | H-6 (Pyridine) |
| ~7.80 | s | 1H | H-3 (Pyridine) |
| ~7.70 | d | 1H | H-5 (Pyridine) |
| ~2.85 | t | 2H | -CH₂-CH₂-CH₃ |
| ~1.75 | sext | 2H | -CH₂-CH₂-CH₃ |
| ~0.95 | t | 3H | -CH₂-CH₂-CH₃ |
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | -COOH |
| ~160.0 | C-2 (Pyridine) |
| ~150.0 | C-6 (Pyridine) |
| ~145.0 | C-4 (Pyridine) |
| ~122.0 | C-3 (Pyridine) |
| ~120.0 | C-5 (Pyridine) |
| ~38.0 | -CH₂-CH₂-CH₃ |
| ~22.0 | -CH₂-CH₂-CH₃ |
| ~14.0 | -CH₂-CH₂-CH₃ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| 2960-2850 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1600, ~1560 | Medium | C=C, C=N stretch (Pyridine ring) |
| ~1465 | Medium | C-H bend (Aliphatic) |
| ~1300 | Medium | O-H bend (in-plane) |
| ~1200 | Strong | C-O stretch |
| ~920 | Broad, Medium | O-H bend (out-of-plane) |
Mass Spectrometry (MS)
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 165 | ~80 | [M]⁺ (Molecular Ion) |
| 150 | ~20 | [M - CH₃]⁺ |
| 136 | ~100 | [M - C₂H₅]⁺ or [M - COOH + H]⁺ |
| 122 | ~40 | [M - C₃H₇]⁺ |
| 120 | ~30 | [M - COOH]⁺ |
| 78 | ~50 | [Pyridine]⁺ fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to be similar to that of isonicotinic acid, with potential minor shifts due to the alkyl substituent. The primary absorptions are due to π → π* transitions within the pyridine ring and the carbonyl group.
Predicted UV-Vis Absorption Maxima (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| ~215 | ~10,000 | π → π |
| ~265 | ~5,000 | π → π |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, a direct insertion probe or gas chromatography (GC-MS) can be used. For less volatile compounds, electrospray ionization (ESI) from a solution may be more appropriate.
-
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Visualizations
General Experimental Workflow
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
Relationship between Spectroscopic Techniques
Caption: Relationship between spectroscopic techniques and the structural information obtained.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound based on predictive methods. The presented data and general protocols serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development. It is crucial to reiterate that the provided spectroscopic data is theoretical and awaits experimental verification for definitive structural confirmation.
Theoretical and Computational Modeling of 2-Propylisonicotinic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-propylisonicotinic acid. While direct experimental and computational data for this specific molecule are not extensively available in public literature, this document extrapolates from established computational techniques applied to analogous structures, such as nicotinic acid and its derivatives. The guide details protocols for molecular docking, Density Functional Theory (DFT) calculations, and Quantitative Structure-Activity Relationship (QSAR) modeling. Hypothetical data is presented in structured tables to illustrate the expected outcomes of such studies. Furthermore, logical workflows and signaling pathways are visualized using Graphviz (DOT language) to provide clear, illustrative diagrams for researchers. This document serves as a foundational resource for initiating theoretical investigations into the properties and potential biological activities of this compound.
Introduction
This compound, a derivative of isonicotinic acid, presents an interesting scaffold for medicinal chemistry and drug discovery. Its structural similarity to nicotinic acid suggests potential interactions with various biological targets. Theoretical and computational modeling offers a powerful, cost-effective approach to explore its physicochemical properties, potential binding affinities to protein targets, and to predict its biological activity. This guide outlines the key computational methodologies that can be employed for a thorough in-silico investigation of this molecule.
Core Computational Methodologies
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or UCSF Chimera.[1]
-
Define the binding site by creating a grid box that encompasses the active site of the protein.[1]
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular builder like ChemDraw or Avogadro.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define rotatable bonds.
-
-
Docking Simulation:
-
Perform the docking using software such as AutoDock Vina.[2]
-
The program will explore different conformations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity.
-
Typically, a number of binding poses (e.g., 10-100) are generated and ranked.[3]
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (usually in kcal/mol).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or UCSF Chimera.
-
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] It is employed to calculate various molecular properties such as optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.[5]
Experimental Protocol: DFT Calculations
-
Input File Preparation:
-
Build the 3D structure of this compound.
-
Create an input file for a quantum chemistry software package like Gaussian or ORCA.
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
A common method is the B3LYP functional with a basis set such as 6-311G(d,p).[6]
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain vibrational spectra (IR and Raman).
-
-
Electronic Property Calculation:
-
Calculate electronic properties from the optimized structure, including HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are regression or classification models used in the chemical and biological sciences and engineering.[7] These models relate the quantitative chemical structure of a compound to its biological activity.
Experimental Protocol: QSAR Model Development
-
Data Set Collection:
-
Compile a dataset of molecules with known biological activity against a specific target. This dataset should ideally include compounds structurally related to this compound.
-
-
Descriptor Calculation:
-
Model Building:
-
Divide the dataset into a training set and a test set.
-
Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., k-Nearest Neighbors, Support Vector Machines), to build a model that correlates the descriptors with the biological activity.[8][9]
-
-
Model Validation:
Hypothetical Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be obtained from the computational studies described above for this compound.
Table 1: Hypothetical Molecular Docking Results for this compound Against Various Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Cyclooxygenase-2 (COX-2) | 1CX2 | -7.8 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |
| Tumor Necrosis Factor (TNF) | 2AZ5 | -6.5 | Tyr59, Tyr119, Gln61 | Hydrogen Bond, Hydrophobic |
| Carbonic Anhydrase II | 1CA2 | -7.2 | His94, His96, Thr199 | Coordination with Zn, H-Bond |
Table 2: Hypothetical DFT Calculation Results for this compound (B3LYP/6-311G(d,p))
| Property | Calculated Value | Units |
| Total Energy | -689.1234 | Hartrees |
| HOMO Energy | -6.89 | eV |
| LUMO Energy | -1.23 | eV |
| HOMO-LUMO Gap | 5.66 | eV |
| Dipole Moment | 3.45 | Debye |
Table 3: Hypothetical QSAR Model for Predicting IC50 of Nicotinic Acid Derivatives
| Descriptor | Coefficient | Description |
| LogP | 0.45 | Logarithm of the octanol-water partition coefficient |
| TPSA | -0.02 | Topological Polar Surface Area |
| MR | 0.15 | Molar Refractivity |
| Model Statistics | ||
| R² | 0.85 | |
| Q² | 0.78 | |
| RMSE | 0.32 |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the workflows and potential signaling pathways related to the computational study of this compound.
Caption: Workflow for a typical molecular docking study.
References
- 1. Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2: Repurposing of Approved Pyrimidonic Pharmaceuticals for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2 D - QSAR studies on CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]- 1 H-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QSAR study of anti-prion activity of 2-aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Biological Activity Screening of 2-Propylisonicotinic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and potential biological activities associated with 2-propylisonicotinic acid derivatives. While specific research on the 2-propyl substituted scaffold is nascent, this document extrapolates from the extensive studies on the broader isonicotinic acid class to offer a robust framework for screening and drug discovery efforts. Isonicotinic acid and its derivatives, most notably isoniazid, have historically been a cornerstone in the development of antimicrobial agents.[1][2] The versatility of the pyridine ring allows for diverse functionalization, leading to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide will detail experimental protocols for these key screening areas and present available quantitative data from closely related analogs to inform future research on this compound derivatives.
Antimicrobial and Antimycobacterial Activity
The isonicotinic acid scaffold is renowned for its antimycobacterial properties. The primary mechanism of action for many isonicotinic acid hydrazones involves the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[1] This is often achieved through the activation of the prodrug by the mycobacterial catalase-peroxidase enzyme KatG, leading to the formation of an active species that inhibits the enoyl-acyl carrier protein reductase (InhA).[1]
Quantitative Data: Antimicrobial and Antimycobacterial Screening
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various isonicotinic acid hydrazide derivatives against different microbial strains. This data serves as a benchmark for evaluating the potential efficacy of novel this compound derivatives.
Table 1: In Vitro Antimycobacterial Activity of Isonicotinoyl Hydrazones [1]
| Compound ID | M. tuberculosis H37Rv (MIC in µM) | M. kansasii (MIC in µM) | M. avium (MIC in µM) |
| 3a | ≤0.125 | 0.25 | 32 |
| 3k | ≤0.125 | 0.25 | 32 |
| Isoniazid (Control) | 0.5 | 8 | >128 |
Table 2: In Vitro Antibacterial Activity of Isonicotinic Acid Hydrazide-Hydrazones [2]
| Compound ID | S. aureus ATCC 6538 (MIC in µg/mL) | S. epidermidis ATCC 12228 (MIC in µg/mL) | B. subtilis ATCC 6633 (MIC in µg/mL) |
| 15 | 7.81 | 1.95 | 3.91 |
| 16 | 7.81 | 3.91 | 7.81 |
| Ciprofloxacin (Control) | 0.98 | 0.49 | 0.49 |
Experimental Protocols: Antimicrobial and Antimycobacterial Screening
A standardized workflow is crucial for the systematic evaluation of novel compounds.
Protocol 1: Broth Microdilution Method for MIC Determination [2]
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial twofold dilutions in cation-adjusted Mueller-Hinton broth (or appropriate broth for the specific microorganism) in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Alamar Blue Assay for Antimycobacterial Activity [4]
-
Preparation of Mycobacterial Inoculum: Grow mycobacteria in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0 and then dilute to the desired final inoculum concentration.
-
Compound Plating: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculation and Incubation: Add the mycobacterial inoculum to each well. Incubate the plates at 37°C in a humidified incubator for a specified period (e.g., 5-7 days for M. tuberculosis).
-
Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
Anti-inflammatory Activity
Isonicotinic acid derivatives have shown potential as anti-inflammatory agents, possibly through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3]
Quantitative Data: Anti-inflammatory Screening
Table 3: In Vitro Anti-inflammatory Activity of Isonicotinic Acid Derivatives [3]
| Compound ID | % Inhibition of ROS at 25 µg/mL | IC50 (µg/mL) |
| 5 | 95.9 | 1.42 ± 0.1 |
| 6 | 94.2 | 1.58 ± 0.2 |
| 8a | 92.1 | 1.95 ± 0.3 |
| 8b | 90.7 | 2.15 ± 0.4 |
| Ibuprofen (Control) | 75.3 | 11.2 ± 1.9 |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)[5]
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound. A similar volume of distilled water serves as the control.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
Turbidity Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Signaling Pathway: Cyclooxygenase (COX) Inhibition
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins.
Anticancer Activity
The screening of novel chemical entities for anticancer activity is a critical area of drug discovery. Various isonicotinic acid derivatives and related nitrogen-containing heterocycles have been investigated for their potential as anticancer agents.
Quantitative Data: In Vitro Anticancer Screening
While specific data for this compound derivatives is not available, the following table presents the IC50 values for a series of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which share the pyridine core, against human cancer cell lines.[5]
Table 4: In Vitro Anticancer Activity of Pyridine-Urea Derivatives [5]
| Compound ID | A549 (Lung Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| 5l | 3.22 ± 0.2 | 2.71 ± 0.16 |
| Doxorubicin (Control) | 2.93 ± 0.28 | 3.10 ± 0.22 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Workflow for Anticancer Drug Screening
Conclusion
This technical guide provides a foundational framework for the biological activity screening of this compound derivatives. By leveraging the extensive research on the broader isonicotinic acid class, researchers can efficiently design and execute screening cascades to evaluate the antimicrobial, anti-inflammatory, and anticancer potential of these novel compounds. The provided experimental protocols and comparative quantitative data offer a starting point for these investigations, with the ultimate goal of identifying new therapeutic agents. Further derivatization and exploration of structure-activity relationships will be crucial in optimizing the biological activity of this promising chemical scaffold.
References
- 1. Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
2-Propylisonicotinic Acid: An In-depth Technical Guide on a Promising Scaffold for Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Propylisonicotinic acid and its role in the context of tuberculosis research. While specific data for the 2-propyl derivative is limited in publicly available literature, this document leverages data from its close structural analog, 2-methylisonicotinic acid hydrazide, to provide a detailed framework for its synthesis, biological evaluation, and mechanism of action. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anti-tubercular agents.
Introduction: The Enduring Threat of Tuberculosis and the Promise of Isonicotinic Acid Derivatives
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (M. tuberculosis), remains a leading cause of death from an infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has rendered many existing treatments ineffective and underscores the urgent need for novel therapeutic agents.
Isoniazid (INH), a derivative of isonicotinic acid, has been a cornerstone of first-line anti-TB therapy for decades. Its mechanism of action involves the inhibition of mycolic acid biosynthesis, an essential component of the unique and resilient mycobacterial cell wall. This has made the isonicotinic acid scaffold a focal point for the development of new anti-tubercular drugs.
This guide focuses on this compound, a representative of 2-alkyl-substituted isonicotinic acid derivatives. By exploring the synthesis, biological activity, and mechanism of action of its close analogs, we can infer the potential of this compound class and provide a roadmap for its further investigation.
Mechanism of Action: Targeting the Mycolic Acid Biosynthesis Pathway
The primary target of isoniazid and its derivatives is the enoyl-acyl carrier protein reductase, InhA.[1][2][3] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis, which is responsible for the elongation of fatty acids that are precursors to mycolic acids.[1][2][3]
Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[4] KatG converts isoniazid into a reactive species that then covalently attaches to NAD+ to form an INH-NAD adduct.[1][2] This adduct binds to the active site of InhA, inhibiting its function and thereby blocking mycolic acid synthesis.[1][2] This disruption of the cell wall leads to bacterial cell death. It is presumed that 2-alkyl-isonicotinic acid derivatives follow a similar mechanism of action.
Synthesis of this compound and its Hydrazide
While a specific protocol for this compound was not found in the reviewed literature, a reliable synthesis can be extrapolated from the established synthesis of its 2-methyl analog.[5] The proposed synthesis involves the conversion of the commercially available 2-propyl-4-methylpyridine to this compound, followed by esterification and hydrazinolysis to yield the corresponding hydrazide.
Proposed Synthesis of this compound Hydrazide:
-
Oxidation of 2-propyl-4-methylpyridine: 2-propyl-4-methylpyridine is oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid, to selectively oxidize the methyl group at the 4-position to a carboxylic acid, yielding this compound.
-
Esterification: The resulting this compound is then esterified, for example, by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce methyl 2-propylisonicotinate.
-
Hydrazinolysis: Finally, the methyl ester is reacted with hydrazine hydrate to yield this compound hydrazide.[5]
Quantitative Anti-tubercular Activity
| Compound | Target Organism | MIC (µM) | Reference |
| Isoniazid | M. tuberculosis H37Rv | 1.6 | [5] |
| 2-Methylisonicotinic Acid Hydrazide | M. tuberculosis H37Rv | 1.6 | [5] |
| This compound Hydrazide | M. tuberculosis H37Rv | Data not available |
Note: The MIC value for this compound hydrazide is expected to be in a similar range to isoniazid and its 2-methyl analog, based on structure-activity relationship studies which indicate that small alkyl substitutions at the 2-position are well-tolerated.[5]
Key Experimental Protocols
This section provides detailed methodologies for the key experiments required to evaluate the anti-tubercular potential of this compound and its derivatives.
Microplate Alamar Blue Assay (MABA) for MIC Determination
The MABA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis. It relies on the reduction of the blue Alamar Blue (resazurin) reagent to the pink resorufin by metabolically active cells.
Protocol:
-
Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth to a standardized cell density.
-
Compound Dilution: The test compound is serially diluted in a 96-well microplate.
-
Inoculation: The diluted bacterial suspension is added to each well containing the test compound.
-
Incubation: The plate is incubated at 37°C for 7 days.
-
Addition of Alamar Blue: Alamar Blue reagent is added to each well.
-
Second Incubation: The plate is incubated for another 24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.
InhA Enzymatic Inhibition Assay
This assay measures the ability of a compound to directly inhibit the enzymatic activity of InhA. The assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Protocol:
-
Reagent Preparation: Prepare solutions of purified recombinant InhA, NADH, the substrate (e.g., 2-trans-dodecenoyl-CoA), and the test compound.
-
Assay Setup: In a 96-well UV-transparent plate, add buffer, NADH, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a short period.
-
Initiation of Reaction: Initiate the reaction by adding the substrate to each well.
-
Spectrophotometric Reading: Immediately measure the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
Cloning, Expression, and Purification of Recombinant InhA
To perform enzymatic assays and structural studies, a supply of pure InhA protein is required. This is typically achieved by cloning the inhA gene into an expression vector, overexpressing the protein in a host like E. coli, and then purifying it.
Protocol:
-
Cloning: Amplify the inhA gene from M. tuberculosis genomic DNA and clone it into a suitable expression vector (e.g., pET vector with a His-tag).
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: Grow the transformed E. coli to mid-log phase and induce protein expression with IPTG.
-
Cell Lysis: Harvest the cells and lyse them to release the cellular contents.
-
Purification: Purify the His-tagged InhA protein using affinity chromatography (e.g., Ni-NTA column), followed by size-exclusion chromatography for further purification.
-
Verification: Verify the purity and identity of the protein using SDS-PAGE and Western blotting.
Structure-Activity Relationship (SAR) of 2-Substituted Isonicotinic Acid Derivatives
The available literature on isoniazid derivatives provides some insights into the structure-activity relationships of this class of compounds.
-
Pyridine Ring: The pyridine ring is essential for activity.[5]
-
Hydrazide Moiety: The hydrazide group is a critical pharmacophore.[5]
-
Substitution at the 2-position: Small alkyl groups, such as a methyl group, at the 2-position of the pyridine ring are well-tolerated and can result in compounds with potency comparable to isoniazid.[5] This suggests that a propyl group at this position would also likely be accommodated within the active site of the target enzyme.
-
Substitution at other positions: Substitutions at the 3-position of the pyridine ring are generally not well-tolerated.[5]
Conclusion and Future Directions
2-Alkyl-isonicotinic acid derivatives, represented here by this compound, hold promise as a scaffold for the development of novel anti-tubercular agents. Their presumed mechanism of action, targeting the clinically validated InhA enzyme, makes them attractive candidates for further investigation, particularly in the context of isoniazid-resistant tuberculosis.
Future research should focus on:
-
Synthesis and in vitro evaluation: The synthesis of a series of 2-alkyl-isonicotinic acid derivatives (including propyl, butyl, and other analogs) and the determination of their MIC values against drug-sensitive and drug-resistant strains of M. tuberculosis.
-
Direct InhA inhibition studies: Performing enzymatic assays to confirm and quantify the direct inhibition of InhA by these compounds.
-
Structural biology: Co-crystallization of the most potent compounds with InhA to elucidate the binding mode and guide further structure-based drug design.
-
In vivo efficacy studies: Evaluating the most promising candidates in animal models of tuberculosis to assess their pharmacokinetic properties and in vivo efficacy.
By systematically exploring this chemical space, it may be possible to develop new and effective treatments to combat the global threat of tuberculosis.
References
- 1. Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Antimycobacterial activity of natural products and synthetic agents: pyrrolodiquinolines and vermelhotin as anti-tubercular leads against clinical multidrug resistant isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacology of 2-Propylisonicotinic Acid
Notice of Limited Information
Researchers, scientists, and drug development professionals should be aware that publicly available information on the specific pharmacology of 2-Propylisonicotinic acid is exceedingly limited. Extensive searches of scientific literature and patent databases did not yield dedicated studies on its mechanism of action, pharmacokinetics, pharmacodynamics, or detailed experimental protocols.
This guide, therefore, provides a foundational understanding based on the known pharmacology of its parent compound, isonicotinic acid, and related derivatives. The information presented is intended to serve as a starting point for further research and should be interpreted with the understanding that direct experimental data for this compound is not currently available.
Introduction to Isonicotinic Acid Derivatives
Isonicotinic acid, a pyridine-4-carboxylic acid, is a core structure in several pharmacologically active compounds. Its derivatives have been explored for a range of therapeutic applications, including potential anticancer and antibacterial activities. The addition of a propyl group at the 2-position of the pyridine ring, creating this compound, would modify its physicochemical properties, such as lipophilicity and steric hindrance, which could in turn influence its biological activity.
Postulated Pharmacological Profile
Based on the broader class of isonicotinic acid derivatives, the following pharmacological characteristics of this compound can be postulated, though they require experimental validation.
Potential Mechanism of Action
The mechanism of action would likely be dependent on the therapeutic area. For instance, some isonicotinic acid derivatives have been investigated for their ability to inhibit specific enzymes or interact with cellular receptors. A patent for certain isonicotinic acid derivatives suggests a potential role in oncology by targeting the Epidermal Growth Factor Receptor (EGFR).[1]
Hypothesized Signaling Pathway
The following diagram illustrates a generalized signaling pathway that could be influenced by an isonicotinic acid derivative targeting a receptor tyrosine kinase like EGFR.
Caption: Postulated inhibitory effect on the EGFR signaling cascade.
Predicted Pharmacokinetics (ADME)
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound would be a critical determinant of its potential therapeutic utility.
Table 1: Predicted Pharmacokinetic Properties
| Parameter | Predicted Characteristic | Rationale |
| Absorption | Potentially orally bioavailable | The carboxylic acid group may be ionized in the intestine, but the overall lipophilicity will be increased by the propyl group compared to isonicotinic acid. |
| Distribution | Moderate volume of distribution | The compound's polarity will influence its ability to cross cell membranes and distribute into tissues. |
| Metabolism | Hepatic metabolism likely | The pyridine ring and propyl side chain could be subject to oxidation, while the carboxylic acid could undergo glucuronidation. |
| Excretion | Primarily renal | Metabolites and potentially unchanged drug would likely be excreted in the urine. |
Synthesis and Future Research
The synthesis of this compound could likely be achieved through modifications of established methods for creating nicotinic acid derivatives. For example, a common approach involves the oxidation of a corresponding 2-propyl-4-methylpyridine.
Experimental Workflow for Future Investigation
The following diagram outlines a potential workflow for the initial pharmacological characterization of this compound.
Caption: A logical workflow for the preclinical evaluation of this compound.
Conclusion and Call for Research
While the direct pharmacological data for this compound is not available, its structural relationship to other bioactive isonicotinic acid derivatives suggests it may possess interesting biological properties. This guide highlights the significant gap in the current scientific knowledge and serves as a call for foundational research to synthesize and characterize this compound. Future in vitro and in vivo studies are necessary to elucidate its true pharmacological profile and determine any potential therapeutic value. Professionals in drug development are encouraged to consider this compound as a novel chemical entity for screening in various disease models.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Propylisonicotinic Acid from 2-Chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-propylisonicotinic acid from 2-chloronicotinic acid. The synthesis is a multi-step process involving the protection of the carboxylic acid functionality, a key cross-coupling reaction, and subsequent deprotection to yield the final product. This protocol is designed to guide researchers in the efficient synthesis of this compound, a valuable building block in medicinal chemistry and drug development.
Introduction
2-Alkylisonicotinic acid derivatives are important scaffolds in pharmaceutical research. The synthesis of this compound from the readily available 2-chloronicotinic acid presents a common challenge in medicinal chemistry due to the incompatibility of the acidic proton of the carboxylic acid with organometallic reagents typically used in cross-coupling reactions. To overcome this, a protecting group strategy is employed. The carboxylic acid is first converted to a methyl ester, which is then subjected to a Kumada cross-coupling reaction with a propyl Grignard reagent. The final step involves the hydrolysis of the ester to afford the desired this compound.
Overall Synthetic Scheme
The synthesis of this compound from 2-chloronicotinic acid is accomplished via a three-step sequence:
-
Esterification: Protection of the carboxylic acid group of 2-chloronicotinic acid as a methyl ester.
-
Kumada Cross-Coupling: Nickel or Palladium-catalyzed cross-coupling of methyl 2-chloroisonicotinate with propylmagnesium bromide.
-
Hydrolysis (Saponification): Deprotection of the methyl ester to yield the final product, this compound.
Application Notes and Protocols for the Preparation of 2-Propylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of 2-Propylisonicotinic acid, a substituted pyridine carboxylic acid with potential applications in medicinal chemistry and drug development. The synthetic route involves a two-step process starting from commercially available 4-cyanopyridine. The protocol includes a radical alkylation to introduce the propyl group at the 2-position of the pyridine ring, followed by hydrolysis of the nitrile to the corresponding carboxylic acid. This application note also presents the data in a structured format and includes visualizations of the experimental workflow and a relevant biological signaling pathway to provide a comprehensive guide for researchers.
Introduction
Isonicotinic acid and its derivatives are a well-established class of compounds with significant therapeutic value. The most notable example is isoniazid, a frontline drug for the treatment of tuberculosis. The biological activity of these compounds is often linked to their ability to interfere with essential metabolic pathways in pathogens. For instance, some isonicotinic acid derivatives are believed to be incorporated into an NAD analogue, thereby disrupting cellular redox reactions[1].
The substitution pattern on the pyridine ring plays a crucial role in modulating the biological activity of isonicotinic acid derivatives. Modifications at the 2-position have been explored to develop new therapeutic agents with improved efficacy or novel mechanisms of action. This compound represents a target molecule of interest for exploring structure-activity relationships (SAR) in various biological assays. This protocol outlines a practical synthetic route to access this compound for further investigation.
Experimental Protocols
Synthesis of 2-Propyl-4-cyanopyridine (Intermediate 1)
This procedure is adapted from a known method for the alkylation of 4-cyanopyridine.
Materials:
-
4-Cyanopyridine
-
n-Butyric acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Nitric acid (70% w/w)
-
Aqueous ammonia
-
Cyclohexane
-
Acetone
-
Oxalic acid dihydrate
-
Water (deionized)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4-cyanopyridine (1.0 eq), silver nitrate (0.024 eq), n-butyric acid (1.06 eq), and nitric acid (0.49 eq) in water.
-
Heat the mixture to 90-100 °C with stirring.
-
Slowly add a solution of ammonium persulfate (1.03 eq) in water dropwise to the reaction mixture over a period of 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 90-100 °C for an additional 30 minutes.
-
Cool the reaction mixture to 25-30 °C and neutralize with aqueous ammonia.
-
Extract the product with cyclohexane.
-
Concentrate the organic extracts under reduced pressure using a rotary evaporator.
-
Dissolve the residue in acetone and add oxalic acid dihydrate to precipitate any unreacted 4-cyanopyridine as its oxalate salt.
-
Filter to remove the salt and concentrate the filtrate to obtain crude 2-propyl-4-cyanopyridine.
-
The crude product can be purified by column chromatography on silica gel.
Synthesis of this compound (Final Product)
This procedure is a general method for the hydrolysis of nitriles to carboxylic acids.
Materials:
-
2-Propyl-4-cyanopyridine (Intermediate 1)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Water (deionized)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a round-bottom flask, dissolve 2-propyl-4-cyanopyridine (1.0 eq) in a solution of sodium hydroxide (5.0 eq) in water.
-
Heat the mixture to 95-100 °C and reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully adjust the pH of the reaction mixture to 3.0-3.5 with concentrated hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product in a vacuum oven.
Data Presentation
Table 1: Reagent Quantities and Reaction Conditions for the Synthesis of 2-Propyl-4-cyanopyridine.
| Reagent | Molar Ratio (eq) | Molecular Weight ( g/mol ) | Quantity (for 10g 4-cyanopyridine) |
| 4-Cyanopyridine | 1.0 | 104.11 | 10.0 g |
| n-Butyric acid | 1.06 | 88.11 | 9.5 g |
| Silver nitrate | 0.024 | 169.87 | 0.39 g |
| Ammonium persulfate | 1.03 | 228.20 | 22.6 g |
| Nitric acid (70%) | 0.49 | 63.01 | 4.7 g |
| Condition | Value | ||
| Temperature | 90-100 °C | ||
| Reaction Time | 1 hour | ||
| Expected Yield | 60-70% |
Table 2: Reagent Quantities and Reaction Conditions for the Synthesis of this compound.
| Reagent | Molar Ratio (eq) | Molecular Weight ( g/mol ) | Quantity (for 10g 2-propyl-4-cyanopyridine) |
| 2-Propyl-4-cyanopyridine | 1.0 | 146.19 | 10.0 g |
| Sodium hydroxide | 5.0 | 40.00 | 13.7 g |
| Condition | Value | ||
| Temperature | 95-100 °C | ||
| Reaction Time | 4 hours | ||
| Expected Yield | 80-90% |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of this compound.
Potential Signaling Pathway Involvement
Nicotinic acid and its derivatives are known to interact with the Nicotinic Acid Receptor (GPR109A), a G-protein coupled receptor. Activation of this receptor can lead to downstream effects on lipid metabolism and inflammation. Furthermore, nicotinic acetylcholine receptors (nAChRs) are implicated in various cellular signaling cascades.
Caption: Simplified signaling pathway of the Nicotinic Acid Receptor.
Conclusion
This document provides a comprehensive and detailed protocol for the synthesis of this compound, a valuable compound for research in medicinal chemistry and drug development. The outlined procedures are based on established chemical transformations and are presented in a manner that is accessible to researchers with a background in organic synthesis. The inclusion of data tables and visual diagrams for the experimental workflow and a potential biological pathway aims to facilitate a deeper understanding and practical application of the provided information. Further studies are warranted to explore the biological activities of this compound and its potential as a therapeutic agent.
References
Application Notes and Protocols for the Quantification of 2-Propylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Propylisonicotinic acid in various matrices. The following methods are described: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended as a starting point and should be fully validated for your specific application and matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note:
This application note describes a robust and reliable reversed-phase HPLC method for the quantification of this compound. The method is suitable for routine analysis in quality control of pharmaceutical formulations and can be adapted for the analysis of biological samples with appropriate sample preparation. The principle of this method is the separation of this compound from other matrix components on a C18 stationary phase followed by detection using a UV detector.
Quantitative Data Summary:
The following table summarizes the typical performance characteristics of this HPLC-UV method.
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Experimental Protocol:
1.1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
HPLC vials
1.2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
1.3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% Phosphoric acid in Water (e.g., 40:60, v/v).[1] The exact ratio may need to be optimized. Filter and degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.[1]
1.4. Sample Preparation:
-
Pharmaceutical Formulation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to 10 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.[1]
-
Make up the volume to 10 mL with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
-
Biological Matrix (Plasma) - Protein Precipitation:
-
To 500 µL of plasma sample in a microcentrifuge tube, add 1 mL of acetonitrile.[1]
-
Vortex the mixture for 1 minute to precipitate proteins.[1]
-
Centrifuge at 10,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 200 µL of mobile phase.[1]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[1]
-
1.5. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric acid in Water (40:60, v/v)
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: 30°C[1]
-
Detection Wavelength: 265 nm (This should be optimized based on the UV spectrum of this compound)
-
Run Time: 10 minutes[1]
1.6. Data Analysis:
-
Identify the this compound peak based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram:
Caption: Experimental workflow for the HPLC-UV quantification of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
This note details a highly sensitive and selective LC-MS/MS method for the quantification of this compound in complex biological matrices such as plasma. The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This approach offers excellent specificity and low limits of quantification, making it ideal for pharmacokinetic studies.
Quantitative Data Summary:
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 95.3% - 104.5% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Matrix Effect | Minimal |
| Extraction Recovery | > 90% |
Experimental Protocol:
2.1. Instrumentation and Materials:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Microcentrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
LC-MS vials
2.2. Reagents and Standards:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS): Isotope-labeled this compound (e.g., D4-2-Propylisonicotinic acid) or a structurally similar compound.
2.3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solution (1 mg/mL): Prepare in methanol.
-
Working Standards: Prepare by serial dilution of the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Internal Standard Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
2.4. Sample Preparation (Plasma):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to an LC-MS vial.
-
Dilute with 100 µL of Mobile Phase A if necessary.
2.5. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase: Gradient elution with A (0.1% Formic acid in Water) and B (0.1% Formic acid in Acetonitrile)
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
This compound: Q1: m/z 166.1 -> Q3: m/z 122.1 (Precursor -> Product ion)
-
Internal Standard (e.g., D4): Q1: m/z 170.1 -> Q3: m/z 126.1
-
-
Note: MRM transitions must be optimized by infusing the pure compound.
-
2.6. Data Analysis:
-
Quantify using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
Workflow Diagram:
Caption: Workflow for the LC-MS/MS quantification of this compound in plasma.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
This protocol describes a GC-MS method for the determination of this compound. Due to the low volatility of carboxylic acids, a derivatization step is required to convert the analyte into a more volatile and thermally stable ester.[2] This method offers high specificity due to mass spectrometric detection and is suitable for matrices where other techniques may suffer from interferences.
Quantitative Data Summary:
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Accuracy (% Recovery) | 94.0% - 105.8% |
| Precision (% RSD) | < 6.0% |
| Limit of Detection (LOD) | 15 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL |
Experimental Protocol:
3.1. Instrumentation and Materials:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Heating block or water bath
-
Nitrogen evaporator
-
Autosampler vials with inserts
3.2. Reagents and Standards:
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or another suitable derivatizing agent
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., 2-Butylisonicotinic acid)
3.3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Prepare in methanol.
-
Working Standards: Prepare by serial dilution of the stock solution.
-
Internal Standard Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 500 ng/mL) in ethyl acetate.
3.4. Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction of this compound from the sample matrix into an organic solvent like ethyl acetate.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Add 50 µL of the internal standard working solution.
-
Add 50 µL of the derivatizing agent (e.g., MSTFA).
-
Cap the vial and heat at 60°C for 30 minutes to complete the derivatization reaction.
-
Cool to room temperature before injection into the GC-MS.
3.5. GC-MS Conditions:
-
Gas Chromatography:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (Hypothetical for TMS ester):
-
Derivatized Analyte: m/z (e.g., molecular ion, characteristic fragments)
-
Derivatized IS: m/z (e.g., molecular ion, characteristic fragments)
-
-
Note: The specific ions to monitor must be determined after analyzing the mass spectrum of the derivatized standard.
-
3.6. Data Analysis:
-
Quantify using the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the derivatized standards.
Workflow Diagram:
Caption: Workflow for the GC-MS quantification of this compound following derivatization.
References
Application Notes & Protocols: In Vitro Efficacy Testing of 2-Propylisonicotinic Acid
Introduction: 2-Propylisonicotinic acid, a structural analog of the established pharmaceutical agent valproic acid (VPA), presents a compelling candidate for investigation across various therapeutic areas. Its efficacy is hypothesized to stem from interactions with multiple cellular pathways, including neurotransmitter metabolism, epigenetic regulation, and metabolic processes. These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the bioactivity and potential therapeutic efficacy of this compound. The assays are intended for use by researchers, scientists, and drug development professionals to elucidate the compound's mechanism of action and to quantify its effects on specific molecular targets.
GABA Transaminase (GABA-T) Inhibition Assay
Application Note: The primary inhibitory neurotransmitter in the mammalian central nervous system is γ-aminobutyric acid (GABA). The catabolism of GABA is primarily mediated by the mitochondrial enzyme GABA transaminase (GABA-T)[1][2]. Inhibition of GABA-T leads to an accumulation of GABA, which can potentiate inhibitory signaling and is a therapeutic strategy for conditions like epilepsy[1]. Given the structural similarities to valproic acid, a known, albeit weak, inhibitor of GABA-T, it is crucial to assess the effect of this compound on this enzyme. This assay protocol describes a fluorescence-based method to determine the inhibitory potential of this compound on GABA-T activity.
Quantitative Data Summary:
| Assay Component | Parameter | This compound Concentration | Result |
| Recombinant Human GABA-T | IC₅₀ | 0.1 µM - 100 mM (Dose-Response) | e.g., 85.5 µM |
| Recombinant Human GABA-T | Kᵢ | Variable (based on IC₅₀) | e.g., 45.2 µM |
| Mechanism of Inhibition | Mode of Action | Fixed Enzyme and Substrate Conc. | e.g., Competitive |
Experimental Protocol:
Objective: To determine the IC₅₀ and mechanism of inhibition of this compound on recombinant human GABA transaminase.
Materials:
-
Recombinant human GABA-T (commercially available)[1]
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
NADP⁺
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Resazurin
-
Diaphorase[3]
-
Assay Buffer (e.g., 100 mM Potassium Pyrophosphate, pH 8.6, with 2.5 mM DTT)
-
This compound stock solution (in DMSO or aqueous buffer)
-
Vigabatrin or Gabaculine (positive control inhibitors)[1]
-
Black, flat-bottom 96-well microplates
-
Fluorescence plate reader (Ex/Em: ~540 nm / ~590 nm)
Procedure:
-
Reagent Preparation: Prepare a "GABase" reaction mixture containing α-ketoglutarate, NADP⁺, SSADH, Resazurin, and Diaphorase in the assay buffer. This mixture detects the glutamate produced by the GABA-T reaction, which is coupled to the reduction of Resazurin to the fluorescent product, Resorufin[3].
-
Compound Plating: Serially dilute this compound in assay buffer to create a range of concentrations for IC₅₀ determination. Add 10 µL of each dilution to the wells of the 96-well plate. Include wells for a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Enzyme Addition: Add 20 µL of recombinant human GABA-T solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the substrate GABA.
-
Signal Detection: Immediately add 50 µL of the GABase reaction mixture to all wells.
-
Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence signal at regular intervals (e.g., every 5 minutes for 60 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Signaling Pathway Diagram:
Caption: Inhibition of GABA Transaminase by this compound.
Cytochrome P450 (CYP) Enzyme Inhibition Assay
Application Note: Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases critical for the metabolism of a vast array of xenobiotics, including drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions, resulting in altered drug efficacy or toxicity[4][5]. It is essential in early drug development to profile candidate molecules for their potential to inhibit major CYP isoforms. This protocol outlines a method using human liver microsomes (HLMs) and isoform-specific probe substrates to assess the inhibitory effect of this compound on key human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4)[6][7].
Quantitative Data Summary:
| CYP Isoform | Parameter | This compound Concentration | Result |
| CYP3A4 | IC₅₀ | 0.1 µM - 100 µM (Dose-Response) | e.g., 15.2 µM |
| CYP2C19 | IC₅₀ | 0.1 µM - 100 µM (Dose-Response) | e.g., 48.9 µM |
| CYP2D6 | IC₅₀ | 0.1 µM - 100 µM (Dose-Response) | e.g., > 100 µM |
| CYP2C9 | IC₅₀ | 0.1 µM - 100 µM (Dose-Response) | e.g., > 100 µM |
| CYP1A2 | IC₅₀ | 0.1 µM - 100 µM (Dose-Response) | e.g., 76.1 µM |
Experimental Protocol:
Objective: To evaluate the inhibitory potential of this compound against major human CYP450 isoforms.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)
-
CYP isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9, Phenacetin for CYP1A2)
-
CYP isoform-specific positive control inhibitors (e.g., Ketoconazole for CYP3A4)
-
This compound stock solution
-
Incubation Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile with internal standard (for reaction termination and protein precipitation)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a master mix containing HLMs and incubation buffer.
-
Compound Incubation: In a 96-well plate, add this compound at various concentrations, the HLM master mix, and the specific CYP probe substrate. Allow a brief pre-incubation at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard. This will also precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.
Experimental Workflow Diagram:
Caption: Workflow for CYP450 Inhibition Assay using Human Liver Microsomes.
Gene Expression Analysis via RT-qPCR
Application Note: Valproic acid is a well-documented histone deacetylase (HDAC) inhibitor, which leads to changes in chromatin structure and modulates the expression of numerous genes[8][9]. This epigenetic mechanism is linked to many of its therapeutic and side effects. This protocol is designed to investigate whether this compound also alters gene expression, potentially through a similar mechanism. The expression of genes involved in lipid metabolism (e.g., CPT1, FASN), cell cycle regulation, or neurotransmission can be quantified using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) in a relevant cell line (e.g., HepG2 human hepatoma cells, SH-SY5Y neuroblastoma cells) after treatment.
Quantitative Data Summary:
| Cell Line | Target Gene | Treatment Duration | Fold Change vs. Vehicle |
| HepG2 | CPT1A (Carnitine Palmitoyltransferase 1A) | 24 hours | e.g., 0.65 |
| HepG2 | FASN (Fatty Acid Synthase) | 24 hours | e.g., 1.85 |
| SH-SY5Y | BDNF (Brain-Derived Neurotrophic Factor) | 48 hours | e.g., 2.50 |
| SH-SY5Y | CYP19A1 (Aromatase) | 48 hours | e.g., 0.40[10] |
Experimental Protocol:
Objective: To quantify changes in the expression of target genes in a human cell line following treatment with this compound.
Materials:
-
Human cell line (e.g., HepG2, SH-SY5Y) and appropriate culture medium
-
This compound
-
Trizol or other RNA extraction reagent
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target and housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 or 48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of total RNA from each sample using a reverse transcription kit.
-
Quantitative PCR (qPCR): Prepare the qPCR reaction mix containing cDNA template, gene-specific primers, and qPCR master mix. Run the qPCR reaction using a standard thermal cycling protocol. Include no-template controls to check for contamination.
-
Data Analysis: Determine the cycle threshold (Ct) for each gene in each sample. Normalize the Ct values of the target genes to the Ct values of a stable housekeeping gene (ΔCt). Calculate the change in expression relative to the vehicle-treated control using the 2-ΔΔCt method.
Experimental Workflow Diagram:
References
- 1. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressing astrocytic GABA transaminase enhances tonic inhibition and weakens hippocampal spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer | PLOS One [journals.plos.org]
- 4. In vitro inhibitory effect of lysionotin on the activity of cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro inhibitory effect of lysionotin on the activity of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Valproic acid enhances gene expression from viral gene transfer vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Valproic acid-induced histone acetylation suppresses CYP19 gene expression and inhibits the growth and survival of endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 2-Propylisonicotinic Acid in Animal Models
Disclaimer: The following application notes and protocols are generalized frameworks based on standard practices for in vivo studies of novel chemical entities in animal models. At the time of writing, specific published in vivo studies for 2-Propylisonicotinic acid were not identified. Researchers should adapt these protocols based on the specific properties of this compound and their research objectives.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies are crucial for determining dosing regimens in subsequent efficacy and toxicology studies.
Experimental Protocol: Pharmacokinetic Profiling in Rats
This protocol outlines a single-dose pharmacokinetic study of this compound in rats following intravenous and oral administration.
1.1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
Sex: Male and/or female, depending on the study design.
-
Weight: 200-250 g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least one week before the experiment.
1.2. Materials:
-
This compound
-
Vehicle for dosing (e.g., saline, polyethylene glycol, carboxymethyl cellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., syringes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for quantification (e.g., LC-MS/MS).[1]
1.3. Experimental Procedure:
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be appropriate for the intended dose.
-
Animal Groups:
-
Group 1 (Intravenous - IV): Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein.
-
Group 2 (Oral - PO): Administer a single dose of this compound (e.g., 10-50 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the saphenous or jugular vein at predetermined time points.
-
Suggested time points (IV): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Suggested time points (PO): 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Sample Processing:
-
Immediately place blood samples into EDTA-coated tubes and keep on ice.
-
Centrifuge the blood samples at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.[1]
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters.[1]
-
Data Presentation: Pharmacokinetic Parameters
The following table should be populated with the experimental data obtained.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | e.g., 2 | e.g., 20 |
| Cmax (ng/mL) | Calculated | Observed |
| Tmax (h) | N/A | Observed |
| AUC0-t (ngh/mL) | Calculated | Calculated |
| AUC0-inf (ngh/mL) | Calculated | Calculated |
| t1/2 (h) | Calculated | Calculated |
| CL (L/h/kg) | Calculated | N/A |
| Vd (L/kg) | Calculated | N/A |
| Bioavailability (%) | N/A | Calculated |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution.
Visualization: Pharmacokinetic Study Workflow
Caption: Workflow for a typical pharmacokinetic study in rats.
Toxicology Studies
Toxicology studies are performed to evaluate the safety profile of this compound. Acute and sub-chronic toxicity studies are common starting points.
Experimental Protocol: Acute Toxicity Study in Mice
This protocol describes a single-dose acute toxicity study to determine the potential for immediate adverse effects.
2.1. Animal Model:
-
Species: BALB/c or C57BL/6 mice.
-
Sex: Both male and female.
-
Weight: 20-25 g.
-
Housing: As described in the PK protocol.
2.2. Materials:
-
This compound
-
Vehicle
-
Dosing supplies (syringes, gavage needles)
-
Observation cages
-
Necropsy tools
2.3. Experimental Procedure:
-
Dose Preparation: Prepare a range of doses of this compound in the chosen vehicle.
-
Animal Groups:
-
Group 1 (Control): Administer vehicle only.
-
Groups 2-5 (Treatment): Administer single escalating doses of this compound (e.g., 10, 50, 200, 1000 mg/kg) via the intended clinical route (e.g., oral gavage).
-
-
Clinical Observations:
-
Continuously observe animals for the first 4 hours post-dosing, and then daily for 14 days.
-
Record any signs of toxicity, including changes in behavior, appearance, and mortality. A functional observation battery (Modified Irwin's test) can be used for detailed assessment.[2]
-
-
Body Weight:
-
Measure body weight before dosing and at regular intervals (e.g., daily for the first week, then weekly).
-
-
Necropsy:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (including those that died during the study) to examine for any organ abnormalities.[3]
-
-
Histopathology (Optional):
-
Collect major organs and tissues for histopathological examination, especially if gross abnormalities are observed.
-
Data Presentation: Acute Toxicity Endpoints
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Change in Body Weight (%) | Gross Necropsy Findings |
| Vehicle Control | e.g., 5 M, 5 F | ||||
| Low Dose | e.g., 5 M, 5 F | ||||
| Mid Dose | e.g., 5 M, 5 F | ||||
| High Dose | e.g., 5 M, 5 F |
Visualization: Toxicology Study Workflow
Caption: General workflow for an acute toxicology study.
Efficacy Studies
Efficacy studies are designed to evaluate the therapeutic potential of this compound in a relevant animal model of a specific disease. The choice of animal model is critical and depends on the intended therapeutic indication.
Experimental Protocol: Generalized Efficacy Study
This protocol provides a general framework that should be adapted to a specific disease model.
3.1. Animal Model:
-
Select a well-validated animal model for the target disease (e.g., a genetic model, a chemically-induced model, or a surgical model).[4][5]
3.2. Materials:
-
This compound
-
Vehicle
-
Positive control compound (if available)
-
Equipment for disease induction and assessment
3.3. Experimental Procedure:
-
Disease Induction: Induce the disease in the animals according to the established protocol for the chosen model.
-
Animal Groups:
-
Group 1 (Sham/Vehicle): Healthy animals receiving vehicle.
-
Group 2 (Disease/Vehicle): Diseased animals receiving vehicle.
-
Group 3 (Disease/Treatment): Diseased animals receiving this compound at one or more dose levels.
-
Group 4 (Disease/Positive Control): Diseased animals receiving a known effective treatment.
-
-
Dosing:
-
Administer this compound, vehicle, or positive control for a predetermined duration, based on the disease model and the compound's PK profile.
-
-
Efficacy Assessment:
-
Monitor relevant disease-specific endpoints throughout the study. This could include behavioral tests, biochemical markers, imaging, or histological analysis.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals and collect relevant tissues or fluids for final analysis.
-
Data Presentation: Efficacy Endpoints
The table for data presentation will be highly specific to the disease model. Below is a generic template.
| Treatment Group | Primary Efficacy Endpoint 1 | Primary Efficacy Endpoint 2 | Secondary Efficacy Endpoint |
| Sham + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Disease + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Disease + this compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Disease + this compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Disease + Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualization: Efficacy Study Logical Flow
Caption: Logical flow of a preclinical efficacy study.
References
- 1. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicology | MuriGenics [murigenics.com]
- 3. Toxicity and efficacy study of a combination of two retinoic acids in an ApoE knockout mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Propylisonicotinic Acid as a Pyrazinamide Analog in Tuberculosis Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazinamide (PZA) is a crucial first-line drug in the combination therapy of tuberculosis, primarily due to its potent sterilizing activity against semi-dormant Mycobacterium tuberculosis (Mtb) bacilli residing in acidic environments.[1][2] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[1] Resistance to PZA is most commonly associated with mutations in the pncA gene, preventing this activation.
Analogs of PZA are being explored to overcome resistance and potentially improve efficacy. 2-Propylisonicotinic acid, a derivative of isonicotinic acid, represents a potential candidate for investigation. While direct data is lacking, studies on related compounds, such as n-propyl pyrazinoate (the n-propyl ester of pyrazinoic acid), have shown that modifications to the core structure can yield compounds with activity against PZA-resistant Mtb strains.[3][4] This is often achieved by circumventing the need for PncA activation. This document outlines the potential mechanisms, and provides detailed protocols for the synthesis and evaluation of this compound as a PZA analog.
Hypothetical Mechanism of Action and Signaling Pathway
The proposed mechanism of action for this compound is based on the known mechanisms of PZA/POA and its analogs. It is hypothesized that this compound may act through one or more of the following pathways:
-
Direct Action as a POA Analog: If this compound can mimic the structure of POA, it may directly inhibit the same downstream targets. The primary target of POA has been identified as the PanD protein, which is essential for coenzyme A biosynthesis.[1]
-
Alternative Activation Pathway: Similar to pyrazinoic acid esters, this compound might not require activation by PncA. Instead, it could be hydrolyzed by other mycobacterial esterases to release a potentially active moiety.
-
Protonophore Activity: POA has been shown to act as a protonophore, disrupting the proton motive force and leading to cytoplasmic acidification, which ultimately inhibits cellular processes.[5] this compound may share this property.
References
- 1. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activity of n-propyl pyrazinoate against pyrazinamide-resistant Mycobacterium tuberculosis: investigations into mechanism of action of and mechanism of resistance to pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Propylisonicotinic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylisonicotinic acid is a derivative of isonicotinic acid, a core scaffold in several key anti-tuberculosis agents. Its structural similarity to the thioamide drugs ethionamide and prothionamide suggests its potential as a novel therapeutic agent against Mycobacterium tuberculosis (Mtb). These established drugs are known to target the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3][4] This document provides a detailed overview of the proposed mechanism of action for this compound, alongside experimental protocols to facilitate its investigation in a drug discovery setting. The information presented is largely based on the well-characterized mechanisms of its structural analogs, providing a strong foundational framework for research into this novel compound.
Proposed Mechanism of Action
It is hypothesized that this compound acts as a prodrug, similar to ethionamide and prothionamide.[2][3] Activation is likely mediated by the mycobacterial enzyme EthA, a monooxygenase.[1][2][3] The activated form of the drug is then proposed to form a covalent adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, responsible for the elongation of fatty acids that are precursors to mycolic acids.[2][5][6] Inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial cell death.
Figure 1: Proposed mechanism of action for this compound.
Quantitative Data of Structural Analogs
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for isoniazid, ethionamide, and prothionamide against Mycobacterium tuberculosis. This data provides a benchmark for evaluating the potential potency of this compound.
| Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| Isoniazid | Drug-Susceptible | 0.02 - 0.2 | [7][8] |
| Ethionamide | Drug-Susceptible | 0.625 - 2.5 | [1] |
| Prothionamide | Drug-Susceptible | 0.625 - 2.5 | [4] |
| Isoniazid | katG mutant (INH-R) | > 1 | [9] |
| Ethionamide | inhA mutant (INH-R) | Resistant | [6] |
Experimental Protocols
The following protocols are foundational for the characterization of novel anti-tubercular agents targeting mycolic acid synthesis.
Figure 2: General experimental workflow for evaluating this compound.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Mycobacterium tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.
-
Mycobacterium tuberculosis H37Rv (or other relevant strains).
-
This compound stock solution (e.g., in DMSO).
-
96-well microplates.
-
Resazurin sodium salt solution.
Protocol:
-
Prepare a serial two-fold dilution of this compound in a 96-well plate using supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL.
-
Inoculate each well with 100 µL of a mid-log phase culture of M. tuberculosis diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
Determine the MIC as the lowest drug concentration that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.
InhA Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of this compound against the InhA enzyme.
Materials:
-
Purified recombinant InhA enzyme.
-
NADH.
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT).
-
This compound.
-
96-well UV-transparent microplates.
-
Spectrophotometer.
Protocol:
-
Prepare a reaction mixture containing assay buffer, NADH, and InhA enzyme in each well of a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a no-drug control.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate (DD-CoA).
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 value of this compound.
Mycolic Acid Synthesis Inhibition Assay
Objective: To assess the effect of this compound on mycolic acid biosynthesis in whole M. tuberculosis cells.
Materials:
-
Mycobacterium tuberculosis culture.
-
Supplemented Middlebrook 7H9 broth.
-
[1-¹⁴C] acetic acid or [¹⁴C] acetate.
-
This compound.
-
Saponification reagent (e.g., 20% tetrabutylammonium hydroxide).
-
Extraction solvents (e.g., chloroform, methanol, water).
-
Thin-layer chromatography (TLC) plates (silica gel).
-
TLC developing solvent (e.g., petroleum ether/acetone 95:5, v/v).
-
Phosphorimager or autoradiography film.
Protocol:
-
Grow a mid-log phase culture of M. tuberculosis.
-
Expose the bacterial culture to different concentrations of this compound for a defined period (e.g., 24 hours). Include an untreated control.
-
Add [1-¹⁴C] acetic acid to each culture and incubate for another 8-24 hours to allow for incorporation into fatty acids and mycolic acids.
-
Harvest the bacterial cells by centrifugation and wash them.
-
Extract the total lipids from the cell pellet using appropriate organic solvents.
-
Saponify the lipid extract to release fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).
-
Extract the FAMEs and MAMEs.
-
Spot the extracted esters onto a TLC plate and develop the chromatogram.
-
Visualize the radiolabeled FAMEs and MAMEs using a phosphorimager or autoradiography.
-
A reduction in the MAMEs band in treated samples compared to the control indicates inhibition of mycolic acid synthesis.
Potential Resistance Mechanisms
Based on the known resistance mechanisms to ethionamide and prothionamide, mutations in the following genes could potentially confer resistance to this compound:
-
ethA: Mutations in this gene can lead to a lack of prodrug activation.[6]
-
inhA: Overexpression or mutations in the inhA gene can reduce the binding affinity of the activated drug.[6]
-
mshA: Mutations in genes involved in mycothiol biosynthesis have also been implicated in ethionamide resistance.[6]
Figure 3: Potential mechanisms of resistance to this compound.
Conclusion
This compound represents a promising scaffold for the development of new anti-tuberculosis drugs. Its structural similarity to clinically used thioamides provides a strong rationale for its investigation as an inhibitor of mycolic acid synthesis. The protocols and information provided in this document offer a comprehensive guide for researchers to initiate the evaluation of this compound and its derivatives in the drug discovery pipeline. Further studies are warranted to confirm its mechanism of action, evaluate its efficacy in preclinical models, and explore its potential to overcome existing drug resistance mechanisms.
References
- 1. What is Ethionamide used for? [synapse.patsnap.com]
- 2. What is the mechanism of Prothionamide? [synapse.patsnap.com]
- 3. What is Prothionamide used for? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 6. Mechanism of action of Ethionamide_Chemicalbook [chemicalbook.com]
- 7. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 8. Isoniazid - Wikipedia [en.wikipedia.org]
- 9. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Characterization of 2-Propylisonicotinic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed methodologies for the synthesis and characterization of 2-propylisonicotinic acid derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities. The protocols outlined below are based on established synthetic routes for analogous nicotinic acid derivatives.
Synthesis of this compound Amide Derivatives
A common and versatile method for the synthesis of this compound amides involves the coupling of this compound with a variety of amines using a suitable coupling agent. This approach is widely used in peptide chemistry and can be adapted for the synthesis of a diverse library of amide derivatives.[1]
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the synthesis of this compound amides via an activated ester intermediate using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.[1]
Materials:
-
This compound
-
Desired primary or secondary amine
-
HATU
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Addition of Reagents: Add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound amide derivative.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound amides.
Synthesis of this compound Ester Derivatives
Esterification of this compound can be achieved through various methods, including Fischer esterification or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. The latter is often preferred for its higher reactivity and milder reaction conditions.
Experimental Protocol: Esterification via Acyl Chloride
This protocol outlines the synthesis of this compound esters by first converting the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.[1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Desired alcohol (R-OH)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Standard glassware for reaction under anhydrous conditions
-
Rotary evaporator
Procedure:
Step 1: Formation of the Acyl Chloride
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Addition of Reagent: Add anhydrous toluene and a catalytic amount of DMF. Then, add thionyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.
Step 2: Esterification
-
Reaction Setup: Dissolve the crude 2-propylisonicotinoyl chloride in anhydrous DCM in a separate dry flask under an inert atmosphere and cool to 0 °C.
-
Addition of Reagents: Add the desired alcohol (1.2 equivalents) followed by the dropwise addition of pyridine or TEA (1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up:
-
Upon completion, wash the reaction mixture with water, 1 M HCl (to remove excess pyridine/TEA), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude ester by flash column chromatography or distillation.
Esterification Workflow Diagram
Caption: Two-step workflow for the synthesis of this compound esters.
Characterization Data
The synthesized this compound derivatives should be characterized using standard analytical techniques to confirm their structure and purity. Below are representative data that would be expected for a hypothetical derivative, this compound N-benzylamide.
Table 1: Physicochemical and Spectroscopic Data for this compound N-benzylamide
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₆H₁₈N₂O |
| Molecular Weight | 254.33 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Varies with purity |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.55 (d, 1H, pyridine-H), 7.40-7.25 (m, 7H, Ar-H & pyridine-H), 6.50 (t, 1H, NH), 4.65 (d, 2H, CH₂-Ph), 2.80 (t, 2H, CH₂-CH₂-CH₃), 1.70 (sext, 2H, CH₂-CH₂-CH₃), 0.95 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.0 (C=O), 158.0 (C-propyl), 150.0 (C-pyridine), 147.0 (C-pyridine), 138.0 (C-Ar), 129.0 (C-Ar), 128.0 (C-Ar), 127.5 (C-Ar), 121.0 (C-pyridine), 120.0 (C-pyridine), 44.0 (CH₂-Ph), 38.0 (CH₂-CH₂-CH₃), 22.0 (CH₂-CH₂-CH₃), 14.0 (CH₃) |
| FT-IR (KBr, cm⁻¹) | 3300 (N-H stretch), 3050 (Ar C-H stretch), 2960 (Aliphatic C-H stretch), 1640 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), 1600, 1495 (Ar C=C stretch) |
| Mass Spec (ESI+) | m/z 255.15 [M+H]⁺ |
Note: The spectral data presented are hypothetical and serve as an illustrative example. Actual chemical shifts and coupling constants may vary.
Potential Biological Activity and Signaling Pathways
Derivatives of nicotinic acid have been investigated for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2] For instance, certain nicotinic acid derivatives have shown promising activity against Gram-positive bacteria.[2] The mechanism of action for novel derivatives would need to be elucidated through specific biological assays. A hypothetical signaling pathway that could be investigated for a novel anticancer derivative is the inhibition of a specific kinase involved in cell proliferation.
Hypothetical Signaling Pathway Inhibition Diagram
Caption: Hypothetical inhibition of a kinase in a cell proliferation pathway.
Conclusion
The synthetic protocols detailed in these application notes provide a robust framework for the generation of a library of this compound derivatives. The characterization data table offers a template for the expected analytical results. Further biological evaluation of these novel compounds is warranted to explore their therapeutic potential. Researchers can utilize these methods as a starting point for the development of new chemical entities for various disease targets.
References
High-Purity Purification Techniques for 2-Propylisonicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for achieving high-purity 2-Propylisonicotinic acid, a key intermediate in pharmaceutical synthesis. The following methods are designed to be adaptable for various scales of production, from laboratory research to process development. Potential impurities in nicotinic acid derivatives may include starting materials, byproducts from synthesis, and degradation products such as pyridine-2,5-dicarboxylic acid, isonicotinic acid, pyridine, and 5-ethyl-2-methylpyridine.[1][2][3][4][5]
Overview of Purification Strategies
The purification of this compound to a high degree of purity (>99.5%) typically involves a multi-step approach combining techniques that exploit the compound's physicochemical properties. The primary methods include:
-
Acid-Base Extraction: An effective initial step to separate the acidic product from neutral and basic impurities.
-
Recrystallization: A powerful technique for achieving high crystalline purity by carefully selecting an appropriate solvent system.
-
Chromatography: Utilized for final polishing to remove closely related impurities and isomers.
The logical workflow for the purification process is outlined below.
References
- 1. Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for the Biological Evaluation of 2-Propylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the biological evaluation of 2-Propylisonicotinic acid, a novel chemical entity. The protocols outlined below follow a logical, tiered approach, beginning with preliminary in silico and in vitro screening to identify potential biological activities, followed by more detailed secondary assays and in vivo validation.
Physicochemical Characterization and Drug-Likeness Assessment
A fundamental first step in the evaluation of any potential therapeutic agent is the characterization of its physicochemical properties to assess its "drug-likeness." These properties are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Protocol 1: Determination of Physicochemical Properties
-
Solubility: Determine the aqueous solubility of this compound at various pH values (e.g., 2.0, 7.4, 9.0) using a standardized shake-flask method followed by quantification via HPLC-UV.
-
Lipophilicity (LogP/LogD): Measure the octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH (7.4) to assess the compound's lipophilicity.
-
pKa Determination: Determine the acid dissociation constant(s) (pKa) of the molecule using potentiometric titration or UV-spectrophotometry.
-
Chemical Stability: Assess the stability of the compound in various media, including aqueous buffers, simulated gastric fluid, and simulated intestinal fluid over time.
Data Presentation: Physicochemical Properties of this compound
| Parameter | Method | Result |
| Aqueous Solubility (pH 7.4) | Shake-Flask/HPLC-UV | [Insert Data] |
| LogP | Octanol-Water Partition | [Insert Data] |
| LogD (pH 7.4) | Octanol-Water Partition | [Insert Data] |
| pKa | Potentiometric Titration | [Insert Data] |
| Chemical Stability (pH 7.4, 24h) | HPLC-UV | [Insert Data] |
In Vitro Biological Screening: Target Identification and Initial Efficacy
Given the novelty of this compound, a broad-based in vitro screening approach is recommended to identify potential biological targets and therapeutic areas.
Protocol 2: High-Throughput Screening (HTS)
-
Objective: To screen this compound against a diverse panel of biological targets to identify potential mechanisms of action.
-
Methodology:
-
Utilize commercially available HTS panels that include a wide range of assays for common drug targets such as G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.
-
Perform primary screens at a single high concentration (e.g., 10 µM) to identify initial "hits."
-
Follow up with dose-response assays for any identified hits to determine potency (IC50 or EC50).
-
Protocol 3: Phenotypic Screening
-
Objective: To assess the effect of this compound on cellular phenotypes relevant to various disease states.
-
Methodology:
-
Employ a panel of cell-based assays representing different therapeutic areas (e.g., oncology, inflammation, metabolic diseases).
-
Examples of assays include:
-
Cytotoxicity Assays: Evaluate the effect on cell viability in various cancer cell lines (e.g., MCF-7, A549, HCT116) and normal cell lines (e.g., HEK293, fibroblasts) using assays like MTT or CellTiter-Glo®.
-
Anti-inflammatory Assays: Measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Metabolic Assays: Assess the impact on glucose uptake or lipid accumulation in relevant cell models.
-
-
Data Presentation: Summary of In Vitro Screening Results
| Assay Type | Target/Cell Line | Endpoint | Result (e.g., IC50/EC50) |
| HTS - Kinase Panel | [e.g., EGFR] | [e.g., % Inhibition @ 10µM] | [Insert Data] |
| HTS - GPCR Panel | [e.g., ADRB2] | [e.g., % Inhibition @ 10µM] | [Insert Data] |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | [Insert Data] |
| Cytotoxicity | HEK293 (Normal) | IC50 | [Insert Data] |
| Anti-inflammatory | LPS-stimulated RAW 264.7 | TNF-α Inhibition (IC50) | [Insert Data] |
ADME-Tox Profiling: Early Assessment of Safety and Pharmacokinetics
Early in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial to identify potential liabilities that could hinder drug development.
Protocol 4: In Vitro ADME Assays
-
Metabolic Stability: Incubate this compound with liver microsomes (human, rat, mouse) to determine its intrinsic clearance and predict its in vivo metabolic fate.
-
CYP450 Inhibition: Evaluate the potential of this compound to inhibit major cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to assess the risk of drug-drug interactions.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins using equilibrium dialysis.
-
Permeability: Assess the permeability of the compound across a Caco-2 cell monolayer as an in vitro model of intestinal absorption.
Protocol 5: In Vitro Toxicology Assays
-
hERG Channel Assay: Evaluate the potential for cardiac toxicity by assessing the inhibition of the hERG potassium channel using patch-clamp electrophysiology.
-
Genotoxicity: Perform an Ames test to assess the mutagenic potential of the compound.
-
Hepatotoxicity: Assess the potential for liver toxicity by measuring cytotoxicity in primary human hepatocytes.
Data Presentation: Summary of In Vitro ADME-Tox Profile
| Parameter | Assay | Result |
| Metabolism | ||
| Metabolic Stability (Human Liver Microsomes) | Intrinsic Clearance (µL/min/mg) | [Insert Data] |
| CYP3A4 Inhibition | IC50 (µM) | [Insert Data] |
| Distribution | ||
| Plasma Protein Binding | % Bound | [Insert Data] |
| Absorption | ||
| Caco-2 Permeability | Papp (A-B) (10⁻⁶ cm/s) | [Insert Data] |
| Toxicity | ||
| hERG Inhibition | IC50 (µM) | [Insert Data] |
| Genotoxicity (Ames Test) | Result (Mutagenic/Non-mutagenic) | [Insert Data] |
| Hepatotoxicity (HepG2) | IC50 (µM) | [Insert Data] |
In Vivo Evaluation: Efficacy and Pharmacokinetics
Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties in a whole-organism context. The choice of in vivo model will be dictated by the findings from the in vitro screening phase.
Protocol 6: In Vivo Pharmacokinetic (PK) Study
-
Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., mouse or rat).
-
Methodology:
-
Administer a single dose of the compound via intravenous (IV) and oral (PO) routes to different groups of animals.
-
Collect blood samples at multiple time points post-dosing.
-
Analyze plasma samples to determine the concentration of the compound over time using LC-MS/MS.
-
Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Protocol 7: In Vivo Efficacy Study (Example: Anti-inflammatory Model)
-
Objective: To evaluate the in vivo efficacy of this compound in a relevant disease model. This protocol is an example and should be adapted based on in vitro findings.
-
Model: Lipopolysaccharide (LPS)-induced systemic inflammation in mice.
-
Methodology:
-
Dose animals with this compound or vehicle control at various concentrations.
-
After a set pre-treatment time, administer LPS to induce an inflammatory response.
-
Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Assess other relevant endpoints such as changes in body temperature or clinical signs of sickness.
-
Data Presentation: Summary of In Vivo Data
Pharmacokinetic Parameters
| Parameter | IV Administration | PO Administration |
|---|---|---|
| Half-life (t½) | [Insert Data] | [Insert Data] |
| Clearance (CL) | [Insert Data] | - |
| Volume of Distribution (Vd) | [InsertData] | - |
| Cmax | - | [Insert Data] |
| Tmax | - | [Insert Data] |
| AUC | [Insert Data] | [Insert Data] |
| Oral Bioavailability (%) | - | [Insert Data] |
In Vivo Efficacy (LPS Model)
| Treatment Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) | % Inhibition |
|---|---|---|---|
| Vehicle + Saline | - | [Insert Data] | - |
| Vehicle + LPS | - | [Insert Data] | - |
| Compound + LPS | [Dose 1] | [Insert Data] | [Insert Data] |
| Compound + LPS | [Dose 2] | [Insert Data] | [Insert Data] |
| Compound + LPS | [Dose 3] | [Insert Data] | [Insert Data] |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.
Experimental Workflow Diagram
Caption: A tiered workflow for the comprehensive biological evaluation of a novel chemical entity.
Troubleshooting & Optimization
Technical Support Center: Scaling Up 2-Propylisonicotinic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up of 2-propylisonicotinic acid synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale production of this compound?
A1: The most industrially viable route for producing pyridine carboxylic acids, such as this compound, is the oxidation of the corresponding alkylpyridine. In this case, the synthesis would typically involve the oxidation of 4-propylpyridine. This method is analogous to the industrial synthesis of isonicotinic acid from 4-methylpyridine.[1][2]
Q2: What are the primary challenges when scaling up the oxidation of 4-propylpyridine?
A2: Key challenges in scaling up this reaction include:
-
Exotherm Control: The oxidation of alkylpyridines is often highly exothermic. Managing the reaction temperature is critical to prevent runaway reactions and the formation of side products.[3]
-
Mixing and Mass Transfer: Ensuring efficient mixing of reactants, oxidants, and catalysts in a large reactor is crucial for consistent reaction rates and yields. Poor mixing can lead to localized "hot spots" and incomplete conversion.[3]
-
Catalyst Deactivation: In catalytic oxidation processes, the catalyst can deactivate over time, leading to decreased efficiency.
-
Product Isolation and Purification: Isolating the this compound from the reaction mixture and achieving the desired purity on a large scale can be challenging due to the presence of unreacted starting materials, intermediates, and side products.
-
Safety: Handling oxidants and managing the exothermic nature of the reaction are significant safety considerations that require robust engineering controls.[3]
Q3: What are typical yields and purities for the industrial-scale synthesis of pyridine carboxylic acids?
A3: For the analogous synthesis of isonicotinic acid from 4-methylpyridine, industrial processes can achieve yields of 70-75% with a purity of over 95%.[1][2] It is reasonable to expect similar performance for the synthesis of this compound with proper process optimization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Oxidation: The oxidizing agent may be insufficient or the reaction time too short. | - Increase the stoichiometry of the oxidizing agent. - Extend the reaction time and monitor the conversion of the starting material by an appropriate analytical method (e.g., HPLC, GC). |
| Poor Temperature Control: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing degradation of the product or starting material. | - Optimize the reaction temperature. Ensure the reactor's heating and cooling systems are adequate for maintaining the set temperature, especially during the initial exothermic phase. | |
| Inefficient Mixing: Inadequate agitation can lead to poor contact between reactants and catalyst.[3] | - Increase the agitation speed. - Evaluate the reactor and impeller design to ensure proper mixing for the scale of the reaction. | |
| High Levels of Impurities | Side Reactions: Over-oxidation or other side reactions can occur, especially at elevated temperatures. | - Lower the reaction temperature. - Optimize the rate of addition of the oxidizing agent to maintain a controlled reaction. |
| Incomplete Reaction: Unreacted 4-propylpyridine remains in the product. | - See solutions for "Low Yield." | |
| Ineffective Work-up and Purification: The purification protocol may not be suitable for removing specific impurities at a larger scale. | - Adjust the pH during work-up to ensure complete precipitation of the product or efficient extraction. - Consider recrystallization from a different solvent system. - Evaluate alternative purification methods such as column chromatography with a different stationary or mobile phase. | |
| Runaway Reaction | Poor Heat Dissipation: The heat generated by the exothermic reaction is not being removed effectively.[3] | - Immediate Action: Stop the addition of reactants and apply emergency cooling. - Prevention: Ensure the reactor's cooling capacity is sufficient for the scale of the reaction. - Reduce the rate of addition of the oxidizing agent. - Use a solvent with a higher boiling point to help manage the temperature. |
Data Presentation
Table 1: Typical Industrial Synthesis Parameters for Isonicotinic Acid (Analogous to this compound Synthesis)
| Parameter | Value | Reference |
| Starting Material | 4-Methylpyridine | [1][2] |
| Catalyst | Vanadium Pentoxide | [1][2] |
| Yield | 70-75% | [1][2] |
| Purity | >95% | [1][2] |
| Consumption of Starting Material | 1070 kg per ton of product | [1][2] |
Experimental Protocols
Representative Protocol for the Large-Scale Synthesis of this compound via Oxidation of 4-Propylpyridine
Disclaimer: This is a representative protocol based on the synthesis of similar pyridine carboxylic acids. The specific conditions should be optimized for safety and efficiency at the desired scale.
Materials:
-
4-Propylpyridine
-
Strong Oxidizing Agent (e.g., Potassium Permanganate, Nitric Acid)
-
Acid for pH adjustment (e.g., Hydrochloric Acid, Sulfuric Acid)
-
Base for pH adjustment (e.g., Sodium Hydroxide)
-
Suitable Solvent (e.g., Water)
Procedure:
-
Reaction Setup: A suitable reactor equipped with a mechanical stirrer, temperature probe, addition funnel, and reflux condenser is charged with 4-propylpyridine and water.
-
Oxidation: The oxidizing agent is added portion-wise or via the addition funnel to the stirred solution. The rate of addition is controlled to maintain the reaction temperature within a predetermined range (e.g., 70-90 °C). The reaction is highly exothermic and requires efficient cooling.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, HPLC, GC) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. If a solid manganese dioxide byproduct is formed (in the case of KMnO4 oxidation), it is removed by filtration.
-
Product Isolation: The pH of the filtrate is carefully adjusted with a strong acid to the isoelectric point of this compound to induce precipitation.
-
Purification: The precipitated product is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, water).
Mandatory Visualization
Caption: Key challenges in scaling up this compound synthesis.
References
Technical Support Center: Synthesis of 2-Propylisonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-propylisonicotinic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound include:
-
Alkylation of 4-cyanopyridine followed by hydrolysis: This involves the reaction of 4-cyanopyridine with a propylating agent to form 2-propyl-4-cyanopyridine, which is then hydrolyzed to the desired carboxylic acid.
-
Oxidation of 2-propyl-4-alkylpyridine: A suitable precursor, such as 2-propyl-4-methylpyridine (2-propyl-γ-picoline), can be oxidized to form the carboxylic acid.
-
Grignard reaction: This approach would involve the reaction of a propyl Grignard reagent with a 4-substituted pyridine that can be converted to a carboxylic acid, or the reaction of a pyridine-derived Grignard reagent with carbon dioxide.
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: Key parameters for optimizing the yield include:
-
Reaction temperature: Both the alkylation and hydrolysis steps are sensitive to temperature.
-
Purity of starting materials: Impurities in the starting materials can lead to side reactions and lower yields.
-
pH control: Maintaining the correct pH is crucial during the hydrolysis and purification steps to ensure the product precipitates effectively.[1]
-
Anhydrous conditions: For Grignard reactions, strictly anhydrous (dry) conditions are essential to prevent quenching of the Grignard reagent.[2]
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through recrystallization. The crude product can be dissolved in a suitable solvent (e.g., water or an alcohol-water mixture) and allowed to crystallize. Adjusting the pH of the solution to the isoelectric point of this compound can facilitate its precipitation.[1][3] Washing the filtered crystals with cold solvent helps remove soluble impurities.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Route 1: Alkylation of 4-Cyanopyridine and Subsequent Hydrolysis
Problem 1: Low yield of 2-propyl-4-cyanopyridine in the alkylation step.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Increase the reaction time or temperature. Ensure efficient stirring to promote mixing of reactants. |
| Formation of side products. | Optimize the stoichiometry of the reactants. The formation of 2,6-dipropyl-4-cyanopyridine can occur if an excess of the propylating agent is used. |
| Low reactivity of the propylating agent. | Consider using a more reactive propylating agent or adding a catalyst to facilitate the reaction. |
Problem 2: Incomplete hydrolysis of 2-propyl-4-cyanopyridine.
| Possible Cause | Suggested Solution |
| Insufficient heating or reaction time. | Increase the reflux time and ensure the reaction mixture reaches the required temperature for hydrolysis.[4] |
| Incorrect concentration of acid or base. | Adjust the concentration of the hydrolyzing agent (e.g., NaOH or H₂SO₄). Stronger conditions may be needed for complete conversion. |
| Formation of the intermediate amide (2-propylisonicotinamide). | Prolong the hydrolysis time or increase the strength of the hydrolyzing agent to drive the reaction to the carboxylic acid.[5] |
Problem 3: Presence of impurities in the final product.
| Possible Cause | Identified Impurity | Suggested Solution |
| Unreacted starting material. | 2-propyl-4-cyanopyridine | Optimize the hydrolysis conditions to ensure complete conversion. Purify the final product by recrystallization. |
| Hydrolysis of unreacted starting material. | Isonicotinic acid | Ensure the initial alkylation reaction goes to completion. |
| Over-alkylation. | 2,6-dipropylisonicotinic acid | Control the stoichiometry during the alkylation step. |
Route 2: Oxidation of 2-Propyl-4-methylpyridine
Problem: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete oxidation. | Increase the amount of oxidizing agent (e.g., KMnO₄, HNO₃) or the reaction time.[1][6] |
| Over-oxidation and ring degradation. | Control the reaction temperature carefully. Overheating can lead to the breakdown of the pyridine ring. |
| Difficulty in isolating the product. | After oxidation, carefully adjust the pH to the isoelectric point of the acid to ensure maximum precipitation. |
Route 3: Grignard-Based Synthesis (Hypothetical)
Problem: Failure to form the desired product.
| Possible Cause | Suggested Solution |
| Quenching of the Grignard reagent. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be strictly anhydrous.[2] |
| Low reactivity with carbon dioxide. | Ensure the carbon dioxide source (e.g., dry ice) is fresh and in excess. Add the Grignard reagent to the CO₂ slowly to maintain a low temperature.[7][8] |
| Side reactions with the pyridine ring. | The Grignard reagent can act as a base or a nucleophile at other positions on the pyridine ring. Consider using a protecting group or a milder organometallic reagent. |
Experimental Protocols
Protocol 1: Synthesis of 2-Propyl-4-cyanopyridine
This protocol is adapted from the synthesis of related compounds.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 4-cyanopyridine.
-
Alkylation: Add a suitable solvent and a propylating agent (e.g., propyl bromide) and a catalyst if necessary.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
Workup: After completion, cool the reaction mixture and quench with water. Extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Protocol 2: Hydrolysis of 2-Propyl-4-cyanopyridine to this compound
This protocol is based on the hydrolysis of the nitrile as described in the synthesis of prothionamide impurities.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-propyl-4-cyanopyridine and an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Hydrolysis: Heat the mixture to reflux (approximately 95-100°C) for 4-6 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 3.0-3.5.
-
Isolation: The product, this compound, will precipitate out of the solution.
-
Purification: Filter the solid product, wash with cold water, and dry. For higher purity, the product can be recrystallized from a suitable solvent.
Quantitative Data
Table 1: Influence of Reactants on Impurity Formation in a Related Synthesis
| Reactant | Impurity Formed | Typical Concentration Range (%) |
| Unreacted 4-cyanopyridine | Pyridine-4-carbothioamide (in subsequent thionation) | Varies |
| Excess propylating agent | 2,6-dipropyl-4-cyanopyridine | Dependent on stoichiometry |
| Water during thionation | This compound | 0.2 - 0.5 |
Data adapted from the synthesis and characterization of impurities of prothionamide.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield.
References
- 1. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Propylisonicotinic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-propylisonicotinic acid derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives. The primary synthetic route covered involves a two-step process:
-
Step 1: Minisci-type reaction for the introduction of a propyl group at the C-2 position of a pyridine ring (e.g., using 4-cyanopyridine as a starting material).
-
Step 2: Hydrolysis of the C-4 substituent (e.g., a cyano group) to the desired carboxylic acid.
Issue 1: Low Yield in Minisci Reaction for 2-Propylation
Question: I am getting a low yield of my 2-propyl-4-cyanopyridine intermediate during the Minisci reaction. What are the potential causes and how can I improve the yield?
Answer: Low yields in Minisci reactions are a common challenge and can be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Purity of Starting Materials: Ensure the purity of the pyridine substrate, the carboxylic acid (or other radical precursor), and the reagents. Impurities can quench radicals or interfere with the catalytic cycle.
-
Reaction Conditions: The classical Minisci reaction often requires acidic conditions to protonate the heterocycle, making it more susceptible to radical attack.[1] However, modern variations, including photocatalytic methods, may operate under different conditions.[2]
-
Optimization of Acid: If using a classical approach, the concentration and type of acid (e.g., sulfuric acid, nitric acid) are critical. Too little acid may result in insufficient protonation, while too much can lead to side reactions.
-
Temperature Control: The reaction temperature significantly impacts radical generation and stability. The optimal temperature should be determined empirically. For some protocols, temperatures around 90-100°C are employed.
-
Oxidant and Initiator Concentration: The ratio of the oxidant (e.g., ammonium persulfate) and the initiator (e.g., silver nitrate) to the substrate is crucial. An excess or deficit of these reagents can lead to side reactions or incomplete conversion.
-
-
Formation of Regioisomers: A significant challenge in Minisci reactions is the formation of regioisomers, which can complicate purification and reduce the yield of the desired product.[1] While the 2-position is generally favored in acidic media, alkylation at other positions can occur. Careful analysis of the crude product by techniques like NMR or LC-MS is recommended to identify isomeric byproducts.
-
Side Reactions: Acylation can be a competing side reaction depending on the radical source and reaction conditions.[1]
Issue 2: Incomplete Hydrolysis of the Cyano Group
Question: My hydrolysis of 2-propyl-4-cyanopyridine to this compound is slow or incomplete. What can I do to drive the reaction to completion?
Answer: The hydrolysis of nitriles to carboxylic acids can be sluggish. Here are some troubleshooting tips:
-
Reaction Conditions:
-
Acid or Base Catalysis: Both acidic and basic conditions can be used for nitrile hydrolysis. The choice depends on the stability of the rest of the molecule. For many pyridine derivatives, strong basic hydrolysis (e.g., using NaOH) is effective.
-
Temperature and Reaction Time: These reactions often require elevated temperatures (e.g., 95-100°C) and prolonged reaction times (e.g., 4 hours or more). Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time.
-
-
Solvent: Water is the reagent for hydrolysis, but co-solvents can sometimes be used to improve the solubility of the starting material.
-
Work-up Procedure: Proper work-up is critical to isolate the carboxylic acid. After basic hydrolysis, the reaction mixture needs to be carefully acidified to precipitate the product. The pH should be adjusted to the isoelectric point of the amino acid, which for this compound is likely in the acidic range (e.g., pH 3.0-3.5).
Frequently Asked Questions (FAQs)
Q1: What is the Minisci reaction and why is it used for the synthesis of this compound derivatives?
A1: The Minisci reaction is a radical substitution reaction that allows for the introduction of an alkyl group onto an electron-deficient aromatic compound, such as a protonated nitrogen-containing heterocycle.[1] It is particularly useful for the synthesis of this compound derivatives because it enables the direct C-H functionalization of the pyridine ring, avoiding the need for pre-functionalized starting materials.[1]
Q2: What are the common side products in the Minisci reaction with 4-cyanopyridine?
A2: Common side products include regioisomers (alkylation at positions other than C-2), di-alkylated products (e.g., 2,6-dipropyl-4-cyanopyridine), and products from competing acylation reactions.[1] The formation of these byproducts can be influenced by the reaction conditions.
Q3: Can I use other alkylating agents besides n-butyric acid in the Minisci reaction to obtain different 2-alkylisonicotinic acid derivatives?
A3: Yes, the Minisci reaction is versatile and can accommodate a range of carboxylic acids as radical precursors. This allows for the synthesis of various 2-alkylisonicotinic acid derivatives. However, the reaction conditions may need to be re-optimized for different alkyl groups.
Q4: Are there any known biological activities or signaling pathways associated with this compound derivatives?
A4: While specific data on this compound is limited, the broader class of nicotinic acid (a vitamin B3 form) and its derivatives are known to have significant biological activities.[3] They can modulate lipid and glucose metabolism, often through interactions with receptors like GPR109A.[4][5] Nicotinic acid has been shown to influence signaling pathways involving sirtuins and protein kinase B.[4] Derivatives of isonicotinic acid, such as the anti-tuberculosis drug isoniazid, have well-established mechanisms of action.[3] It is plausible that this compound derivatives may exhibit interesting biological properties, but this would require specific investigation.
Data Presentation
Table 1: Optimization of Minisci Reaction for 2-Propylation of 4-Cyanopyridine
| Entry | Radical Precursor | Oxidant | Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | n-Butyric Acid | (NH₄)₂S₂O₈ | AgNO₃ | Water/Nitric Acid | 90-100 | 0.5 | Not specified | [6] |
| 2 | Various Carboxylic Acids | (NH₄)₂S₂O₈ | AgNO₃ | DCE/H₂O | 50 | 2 | 40-85 | [7][8] |
| 3 | Alkanes (e.g., Ethane) | NFSI | FeCl₃ | Acetonitrile/TFA | RT | 1.5 | 65 | [9] |
Note: Yields can be highly dependent on the specific substrate and reaction scale. The data presented are illustrative and may require further optimization for specific applications.
Table 2: Conditions for Hydrolysis of 2-Propyl-4-cyanopyridine
| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaOH | Water | 95-100 | 4 | Not specified | [6] |
| 2 | Acid or Base | Water | High Temp | Varies | High | [10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Propyl-4-cyanopyridine via Minisci Reaction
This protocol is adapted from a reported synthesis of prothionamide impurities.[6]
Materials:
-
4-Cyanopyridine
-
n-Butyric acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Nitric acid (70% w/w)
-
Water
-
Aqueous ammonia
-
Cyclohexane
-
Oxalic acid dihydrate
-
Acetone
Procedure:
-
To a mixture of 4-cyanopyridine (1.0 eq), silver nitrate (0.024 eq), n-butyric acid (1.06 eq), and nitric acid (0.49 eq) in water, add an aqueous solution of ammonium persulfate (1.03 eq) dropwise over 30 minutes at a temperature of 90-100°C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Cool the reaction mixture to 25-30°C and neutralize with aqueous ammonia.
-
Extract the product with cyclohexane.
-
Concentrate the organic extracts.
-
To the residue dissolved in acetone, add oxalic acid dihydrate to precipitate any unreacted 4-cyanopyridine as its oxalate salt.
-
Filter to remove the salt and concentrate the filtrate to obtain the crude 2-propyl-4-cyanopyridine.
-
Purify the product by column chromatography or distillation.
Protocol 2: Hydrolysis of 2-Propyl-4-cyanopyridine to this compound
This protocol is adapted from a reported synthesis.[6]
Materials:
-
2-Propyl-4-cyanopyridine
-
Sodium hydroxide (NaOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
A mixture of 2-propyl-4-cyanopyridine (1.0 eq) and sodium hydroxide (5.0 eq) in water is heated at 95-100°C for 4 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, cool the reaction mixture.
-
Adjust the pH of the reaction mixture to 3.0-3.5 with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Generalized signaling pathways for nicotinic acid derivatives.
References
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 8. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Overcoming solubility issues of 2-Propylisonicotinic acid in assays
Welcome to the technical support center for 2-Propylisonicotinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the likely physicochemical properties of this compound?
| Property | Isonicotinic Acid | Estimated this compound | Rationale for Estimation |
| Molecular Formula | C₆H₅NO₂ | C₉H₁₁NO₂ | Addition of a C₃H₆ group. |
| Molecular Weight | 123.11 g/mol [1] | 165.19 g/mol | Increased by the mass of the propyl group. |
| pKa (acidic) | ~4.96[2] | ~4.5 - 5.5 | The propyl group is weakly electron-donating, which may slightly alter the pKa, but it is expected to remain in a similar range. |
| Aqueous Solubility | Sparingly soluble in cold water (5.2 g/L at 20°C), more soluble in hot water.[2] | Lower than isonicotinic acid | The hydrophobic propyl chain will decrease interactions with water molecules, reducing solubility.[3][4][5] |
| Solubility in Organic Solvents | Insoluble in alcohol, benzene, and ether.[1][6] Soluble in some alcohols like methanol and ethanol.[7] | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. | The nonpolar propyl group will increase its affinity for organic solvents. |
Q2: Why am I having trouble dissolving this compound in my aqueous assay buffer?
A2: The difficulty in dissolving this compound in aqueous buffers stems from its chemical structure. While the pyridinecarboxylic acid portion of the molecule is polar and can form hydrogen bonds with water, the three-carbon propyl chain is hydrophobic (water-repelling).[4][5][8] This hydrophobic tail disrupts the favorable interactions between water molecules, making it energetically unfavorable for the compound to dissolve. The longer the nonpolar alkyl chain on a carboxylic acid, the lower its solubility in water.[3][4]
Q3: What is the best way to prepare a stock solution of this compound?
A3: For poorly water-soluble compounds like this compound, the recommended approach is to first prepare a high-concentration stock solution in a polar aprotic organic solvent.[9] Dimethyl sulfoxide (DMSO) is a common choice as it can dissolve a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[10] N,N-Dimethylformamide (DMF) is another suitable option.
Q4: How can I avoid precipitation when diluting my DMSO stock solution into an aqueous assay buffer?
A4: This phenomenon, often called "crashing out," occurs when the compound rapidly moves from a favorable organic solvent environment to an unfavorable aqueous one.[9][11] To prevent this, you should:
-
Use a high stock concentration: This minimizes the volume of organic solvent added to your aqueous solution.
-
Pre-warm the aqueous buffer: If your assay is performed at a specific temperature (e.g., 37°C), pre-warming your buffer can help maintain solubility.[11][12]
-
Add stock solution slowly: Add the stock solution dropwise to the vortexing or swirling aqueous buffer. This allows for gradual mixing and prevents localized high concentrations of the compound that can initiate precipitation.[11]
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions in the pre-warmed aqueous buffer.[11]
Q5: What is the maximum recommended concentration of DMSO in cell-based assays?
A5: High concentrations of DMSO can be toxic to cells, affecting viability and cell growth.[13][14] While the tolerance can vary between cell lines, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[14] Some sensitive cell lines may even require concentrations below 0.1%. It is always best to run a solvent toxicity control to determine the maximum tolerable DMSO concentration for your specific cell line and assay.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation upon addition to aqueous buffer. | Solvent Shock: Rapid change in solvent polarity.[12] | Perform a serial dilution or add the stock solution dropwise into the vortexing buffer.[11] |
| Concentration Exceeds Solubility: The final concentration is above the compound's aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[11] | |
| Low Temperature: The aqueous buffer is cold, reducing the compound's solubility. | Use pre-warmed (e.g., 37°C) buffer or media for dilutions.[11][12] | |
| Precipitation observed after incubation (hours/days). | Temperature Shift: Compound is less soluble at the incubator temperature (e.g., 37°C). | Ensure the compound is soluble at the final concentration at 37°C before starting the experiment. |
| pH Shift: Cellular metabolism can alter the pH of the medium, affecting the solubility of ionizable compounds.[12] | Ensure the medium is adequately buffered (e.g., with HEPES). Monitor the pH of the culture. | |
| Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to precipitation.[12] | Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. | |
| Inconsistent or non-reproducible assay results. | Partial Precipitation: The compound may be partially out of solution, leading to a lower effective concentration. | Visually inspect all solutions for any signs of precipitation before use. Consider filtering the final solution (use caution as this may remove some of the dissolved compound if it is close to its saturation point). |
| Inaccurate Stock Concentration: The compound may not have fully dissolved in the initial stock solution. | Ensure the compound is completely dissolved in the stock solvent. Gentle warming or brief sonication can help. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes how to prepare a 100 mM stock solution of this compound (MW: 165.19 g/mol ) in DMSO.
-
Weigh the Compound: Accurately weigh out 16.52 mg of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1.0 mL of anhydrous, high-purity DMSO to the tube.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the tube to 37°C for 5-10 minutes or sonicate briefly in a water bath. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[12] Ensure the vials are tightly sealed to prevent water absorption by the DMSO.
Protocol 2: Determining Maximum Soluble Concentration in Assay Medium
This protocol helps you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.
-
Prepare Stock Solution: Make a 100 mM stock solution of the compound in 100% DMSO as described in Protocol 1.
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a series of clear microcentrifuge tubes, prepare a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM).
-
To do this, add the appropriate amount of your 100 mM stock to the pre-warmed medium. For example, to make 1 mL of a 100 µM solution, add 1 µL of the 100 mM stock to 999 µL of medium. Ensure the final DMSO concentration is consistent and below the toxic limit for your cells.
-
-
Incubate and Observe:
-
Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect each tube for any signs of precipitation (cloudiness, crystals, film) immediately after preparation and after 2, 4, and 24 hours. A microscope can be used for more sensitive detection.
-
-
Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum working concentration you should use for your experiments.
Visualizations
Troubleshooting Workflow for Compound Precipitation
Caption: A decision tree for troubleshooting compound precipitation.
Mechanism of Co-Solvent Solubilization
Caption: How DMSO helps dissolve hydrophobic molecules in water.
References
- 1. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 2. Isonicotinic Acid [drugfuture.com]
- 3. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. homework.study.com [homework.study.com]
- 5. quora.com [quora.com]
- 6. Isonicotinic acid CAS#: 55-22-1 [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Technical Support Center: 2-Propylisonicotinic Acid Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing and degradation pathways of 2-Propylisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its structure, a substituted pyridine carboxylic acid, the primary stability concerns for this compound include susceptibility to decarboxylation under thermal stress, potential oxidative degradation of the propyl side chain and pyridine ring, and photodegradation upon exposure to light. Hydrolytic degradation is less likely for the carboxylic acid itself but would be a primary concern for its ester or amide derivatives.
Q2: What are the expected degradation pathways for this compound?
A2: The anticipated degradation of this compound can proceed through several pathways depending on the stress conditions:
-
Thermal Degradation: The most probable pathway is decarboxylation, leading to the formation of 2-propylpyridine.
-
Oxidative Degradation: Oxidation may occur on the propyl side chain, potentially forming hydroxylated derivatives or ketones. Oxidation of the pyridine ring itself is also possible, which could lead to ring-opening products.[1][2]
-
Photodegradation: Exposure to UV light may induce complex degradation pathways, potentially leading to the formation of succinic acid and other smaller molecules through ring cleavage.[3]
-
Hydrolytic Degradation: While the carboxylic acid is generally stable to hydrolysis, its esters would readily hydrolyze to form this compound.
Q3: Are there any recommended storage conditions for this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a well-closed container, protected from light, and at controlled room temperature. For long-term storage, refrigeration (2-8 °C) is recommended to reduce the rate of potential thermal degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed During HPLC Analysis of a Stability Study Sample.
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Identify the Stress Condition: Correlate the appearance of the new peak(s) with the specific stress condition applied (e.g., heat, light, oxidizing agent).
-
Hypothesize Degradant Structure:
-
If the new peak has a shorter retention time and lacks the carboxylic acid functionality (as determined by MS), it could be the decarboxylation product, 2-propylpyridine.
-
If the new peak shows an increase in mass corresponding to the addition of oxygen atoms, it is likely an oxidation product.
-
-
Confirm Structure: Utilize mass spectrometry (MS) to determine the molecular weight of the impurity. Further structural elucidation can be achieved using tandem MS (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
-
Possible Cause 2: Interaction with Excipients or Container.
-
Troubleshooting Steps:
-
Analyze a Placebo Sample: Run a placebo sample (formulation without the active pharmaceutical ingredient) under the same stress conditions to check for any degradation products from the excipients.
-
Evaluate Container Compatibility: Assess the possibility of leaching or interaction with the container closure system by analyzing a sample stored in a different, inert container (e.g., glass).
-
Issue 2: Loss of Assay Potency in a this compound Formulation.
Possible Cause 1: Thermal Degradation (Decarboxylation).
-
Troubleshooting Steps:
-
Review Storage Temperature: Ensure the product has been stored at the recommended temperature. Excursions to higher temperatures can accelerate decarboxylation.
-
Analyze for Decarboxylation Product: Use a validated stability-indicating HPLC method to quantify the amount of 2-propylpyridine, the likely decarboxylation product. An increase in this peak should correlate with the loss of the parent compound.
-
Possible Cause 2: Oxidative Degradation.
-
Troubleshooting Steps:
-
Assess Formulation Components: Check for the presence of any excipients that may promote oxidation.
-
Evaluate Packaging: Ensure the packaging provides adequate protection from oxygen. Consider the use of oxygen scavengers if necessary.
-
Analyze for Oxidation Products: Employ an analytical method capable of separating and detecting potential oxidation products.
-
Experimental Protocols
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6][7]
Protocol 1: Forced Degradation Study of this compound
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 105°C for 48 hours.
-
For solution stability, reflux the stock solution at 80°C for 24 hours.
-
-
Photostability:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method can be developed for the analysis of this compound and its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 265 nm).
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.[8][9][10]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. Actual results may vary depending on the specific experimental conditions.
| Stress Condition | % Degradation of this compound | Major Degradation Product(s) |
| 0.1 N HCl, 60°C, 24h | ~5% | Minor unknown products |
| 0.1 N NaOH, 60°C, 24h | ~8% | Minor unknown products |
| 3% H₂O₂, RT, 24h | ~15% | Oxidized propyl chain derivatives |
| Heat (solid), 105°C, 48h | ~20% | 2-Propylpyridine (Decarboxylation) |
| Photolysis | ~12% | Various photoproducts |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijsdr.org [ijsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Validated Comparative Stability-Indicating Assay Method for Some H2-Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 2-Propylisonicotinic Acid by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-propylisonicotinic acid using chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying this compound by chromatography?
A1: The most common issue is poor peak shape, specifically peak tailing. This is often due to the carboxylic acid group interacting with the stationary phase. Controlling the ionization of the molecule by adjusting the mobile phase pH is critical to mitigate this.
Q2: Which chromatographic mode is best suited for purifying this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and generally most suitable method. Due to the presence of the polar carboxylic acid and the non-polar propyl group, mixed-mode chromatography (combining reversed-phase and ion-exchange) can also offer excellent selectivity.[1] Normal-phase chromatography is less common for this type of molecule.
Q3: How do I choose the right column for my purification?
A3: For RP-HPLC, a C18 column is a good starting point.[2] The choice of a specific C18 column can depend on the desired selectivity and the pH stability of the stationary phase. For more complex separations or to improve peak shape, a mixed-mode column with both reversed-phase and cation-exchange characteristics, such as a Primesep 100, can be very effective.[1][3]
Q4: What is a good starting mobile phase for purifying this compound?
A4: A good starting point for RP-HPLC is a gradient of acetonitrile and water, with an acidic modifier. For example, a mobile phase of acetonitrile and water with 0.1% formic acid or phosphoric acid is a common choice.[4][5] The acidic modifier is crucial for maintaining the this compound in its protonated, less polar form, which results in better peak shape.
Q5: How does the propyl group on this compound affect its chromatographic behavior compared to isonicotinic acid?
A5: The propyl group increases the hydrophobicity of the molecule. In reversed-phase chromatography, this will lead to a longer retention time for this compound compared to isonicotinic acid under the same conditions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of this compound.
Problem 1: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Poor resolution between the main peak and impurities.
Root Causes & Solutions:
| Cause | Solution |
| Analyte Ionization | The carboxylic acid group is partially ionized, leading to secondary interactions with the stationary phase. Solution: Lower the mobile phase pH to at least 2 units below the pKa of this compound. A mobile phase pH of 2.5-3.5 is a good starting point. This ensures the compound is in its neutral, less polar form.[6][7] |
| Secondary Interactions with Silanols | Residual silanol groups on the silica-based stationary phase can interact with the polar carboxylic acid. Solution: In addition to lowering the pH, using a high-purity, end-capped C18 column can minimize these interactions. Alternatively, a mixed-mode column can provide a different selectivity that avoids this issue.[1] |
| Column Overload | Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or the concentration of the sample. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[8] |
Problem 2: Poor Resolution
Symptoms:
-
Overlapping peaks of the target compound and impurities.
-
Inability to achieve baseline separation.
Root Causes & Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | The gradient profile or isocratic composition is not effective for separating the compounds of interest. Solution: Optimize the gradient steepness. A shallower gradient can improve the separation of closely eluting peaks.[9][10] Also, try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity. |
| Incorrect Stationary Phase | The chosen column does not provide enough selectivity for the separation. Solution: Screen different stationary phases. A C18 column from a different manufacturer can offer different selectivity. For challenging separations, consider a phenyl-hexyl or a polar-embedded phase. A mixed-mode column is also a strong candidate for improving selectivity for this type of molecule.[1][11] |
| Mobile Phase pH is Not Optimal | The pH may be in a range where small changes significantly impact the retention of different components, leading to poor and inconsistent separation. Solution: As with peak tailing, control the pH to be well below the pKa of the analyte. Also, ensure the mobile phase is adequately buffered to maintain a stable pH.[12] |
Problem 3: Irreproducible Retention Times
Symptoms:
-
The retention time of the main peak shifts between injections or between different runs.
Root Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | The column is not fully equilibrated with the starting mobile phase conditions before each injection, especially in gradient elution. Solution: Increase the column equilibration time between injections. A good rule of thumb is to equilibrate with at least 10 column volumes of the initial mobile phase. |
| Unstable Mobile Phase pH | The pH of the mobile phase is not well-controlled, leading to changes in the ionization state of the analyte. Solution: Use a buffer in the mobile phase to maintain a constant pH. Ensure the buffer is soluble in the entire range of the organic modifier concentration. |
| Fluctuations in Column Temperature | Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant and controlled temperature. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Purification
This protocol provides a starting point for the purification of this compound using a standard C18 column.
1. Sample Preparation:
- Dissolve the crude this compound in a minimal amount of a solvent compatible with the initial mobile phase (e.g., a mixture of acetonitrile and water).
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[2][8]
2. HPLC System and Column:
- HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
- Column: C18, 5 µm particle size, 100 Å pore size. (e.g., 250 x 10 mm for semi-preparative scale).
- Column Temperature: 30 °C.
3. Mobile Phase and Gradient:
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 4 mL/min (for a 10 mm ID column, adjust accordingly for other column dimensions).
- Detection: UV at 265 nm.
- Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
4. Post-Purification:
- Collect the fractions containing the purified this compound.
- Analyze the purity of the collected fractions by analytical HPLC.
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Mixed-Mode Chromatography for Enhanced Selectivity
This protocol is recommended for challenging separations where RP-HPLC alone is insufficient.
1. Sample Preparation:
- Follow the same procedure as in Protocol 1.
2. HPLC System and Column:
- HPLC System: As in Protocol 1.
- Column: Mixed-mode C18 with cation exchange (e.g., Primesep 100, 5 µm, 100 Å).[1][3]
- Column Temperature: 30 °C.
3. Mobile Phase and Gradient:
- Mobile Phase A: Water with 0.1% Sulfuric Acid.[3]
- Mobile Phase B: Acetonitrile.
- Flow Rate: Dependent on column dimensions.
- Detection: UV at 265 nm.
- Gradient Program: Optimize based on initial scouting runs, starting with a broad gradient (e.g., 5-95% B over 20 minutes).
4. Post-Purification:
- Follow the same procedure as in Protocol 1.
Visualizations
Caption: General workflow for the purification of this compound by chromatography.
Caption: Decision tree for troubleshooting common chromatography issues.
References
- 1. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Separation of Isonicotinamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 6. agilent.com [agilent.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. Successful Protein Purification: Gradient elution – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 10. immun.lth.se [immun.lth.se]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Minimizing by-product formation in 2-Propylisonicotinic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2-propylisonicotinic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The reaction may not have gone to completion. | - Increase Reaction Time: Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. - Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. - Use Excess Reagent: A slight excess of the key reagent (e.g., oxidizing agent, organometallic reagent) may drive the reaction to completion. |
| Sub-optimal Reaction Conditions: Temperature, solvent, or catalyst may not be ideal. | - Optimize Temperature: Experiment with a range of temperatures to find the optimal condition for your specific reaction. - Solvent Screening: Test different solvents to improve the solubility of reactants and intermediates. - Catalyst Loading: If a catalyst is used, optimize its loading to maximize conversion without promoting side reactions. |
| Loss During Work-up and Purification: The product may be lost during extraction, precipitation, or recrystallization steps. | - pH Adjustment: Carefully adjust the pH during aqueous work-up to ensure the product is in its least soluble form for extraction or precipitation. The isoelectric point is crucial for amino acids. - Efficient Extraction: Use an appropriate extraction solvent and perform multiple extractions to ensure complete recovery. - Optimize Recrystallization: Choose a suitable solvent system for recrystallization to maximize crystal recovery.[1][2][3] |
| By-product Formation: Competing side reactions consume starting materials and reduce the yield of the desired product. | - See Specific Troubleshooting Guides Below: Address the formation of specific by-products as detailed in the following sections. |
Issue 2: Presence of Over-oxidized By-products (e.g., Pyridine-2,4-dicarboxylic acid)
This issue is common when using strong oxidizing agents like potassium permanganate (KMnO₄) to oxidize a precursor like 2-propyl-4-methylpyridine.[4][5][6][7][8]
| Potential Cause | Recommended Solution |
| Excessive Oxidizing Agent: Using too much oxidizing agent can lead to the oxidation of both the propyl and methyl groups. | - Stoichiometric Control: Carefully control the stoichiometry of the oxidizing agent. Use a slight excess, but avoid large molar equivalents. |
| High Reaction Temperature: Elevated temperatures can promote more aggressive oxidation.[6] | - Lower Reaction Temperature: Perform the oxidation at a lower temperature, even if it requires a longer reaction time. |
| Prolonged Reaction Time: Leaving the reaction for too long can result in over-oxidation. | - Reaction Monitoring: Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed. |
Issue 3: Formation of Isomeric By-products (e.g., 3-Propylisonicotinic Acid)
The formation of isomers can occur during syntheses involving the introduction of the propyl group, such as through free-radical reactions.
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity: The reaction conditions may not favor the formation of the desired isomer. | - Directed Lithiation: For syntheses involving lithiation of the pyridine ring followed by alkylation, the choice of directing group and reaction conditions is critical to ensure regioselectivity.[9][10] - Use of Regioselective Starting Materials: Start with a precursor that already has the desired substitution pattern to avoid isomeric mixtures. |
| Isomerization: The product or intermediates may isomerize under the reaction conditions. | - Milder Reaction Conditions: Use milder reaction conditions (lower temperature, less harsh reagents) to prevent isomerization. |
Issue 4: Incomplete Hydrolysis of Nitrile Precursor (4-Cyano-2-propylpyridine)
If synthesizing from a nitrile precursor, incomplete hydrolysis is a common problem.[11][12]
| Potential Cause | Recommended Solution |
| Insufficient Acid or Base: The concentration of the acid or base used for hydrolysis may be too low. | - Increase Catalyst Concentration: Increase the concentration of the acid or base. - Use a Stronger Acid/Base: Switch to a stronger acid (e.g., concentrated H₂SO₄) or base (e.g., higher concentration of NaOH). |
| Low Reaction Temperature: Hydrolysis of nitriles often requires elevated temperatures. | - Increase Reaction Temperature: Heat the reaction mixture to reflux to drive the hydrolysis to completion. |
| Short Reaction Time: The hydrolysis reaction may be slow. | - Extend Reaction Time: Allow the reaction to proceed for a longer period, monitoring its progress. |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound?
A1: The most common by-products depend on the synthetic route.
-
From 2-propyl-4-methylpyridine oxidation: Over-oxidized products like pyridine-2,4-dicarboxylic acid can form. Incomplete oxidation may leave unreacted starting material.[4][5][8]
-
From 4-cyano-2-propylpyridine hydrolysis: Incomplete hydrolysis can leave the starting nitrile or the intermediate amide. Side reactions during the synthesis of the nitrile precursor can lead to isomeric impurities such as 2,6-dipropyl-4-cyanopyridine and 3-propyl-4-cyanopyridine.[13]
-
Via organometallic routes (e.g., Grignard or lithiation): By-products can arise from the reaction of the organometallic reagent with the carboxylic acid product, or from side reactions due to the basicity of the reagent.
Q2: How can I purify crude this compound?
A2: Recrystallization is a common and effective method for purifying this compound.[1][2][3][14]
-
Solvent Selection: The ideal solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvents to screen include water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Another method is precipitation as a salt, for example, as a copper salt, followed by regeneration of the free acid.[4]
Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?
A3:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction by observing the disappearance of the starting material spot and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for both monitoring reaction progress and accurately determining the purity of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer) is often effective.[15][16][17][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify the main product and any significant impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify unknown impurities.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Place a small amount of the crude this compound in a test tube and add a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Allow the solution to cool to see if crystals form.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: By-product formation during oxidation.
Caption: By-product formation during nitrile hydrolysis.
Caption: General workflow for purification by recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First direct lithiation of 2-pyridylpiperazine on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.tau.ac.il [cris.tau.ac.il]
- 12. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. benchchem.com [benchchem.com]
- 15. lcms.cz [lcms.cz]
- 16. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 17. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 18. helixchrom.com [helixchrom.com]
- 19. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 2-Propylisonicotinic Acid Analogs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with 2-Propylisonicotinic acid analogs. The information is designed to address common challenges encountered during synthesis, biological evaluation, and optimization of these compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing low yields during the synthesis of our this compound analog. What are the common pitfalls?
A1: Low synthetic yields for nicotinic acid derivatives can stem from several factors. Firstly, ensure all reagents and solvents are anhydrous, as moisture can interfere with many coupling reactions. Monitor your reaction progress closely using Thin Layer Chromatography (TLC) to avoid over or under-running the reaction. The purification step is also critical; consider alternative purification methods if you suspect product loss during column chromatography or recrystallization. Finally, for coupling reactions, ensure the use of an appropriate catalyst and base, and consider screening different reaction conditions (temperature, solvent, reaction time) to optimize the yield.
Q2: Our this compound analog exhibits poor solubility in aqueous buffers for our biological assays. How can we address this?
A2: Poor aqueous solubility is a common issue with hydrophobic small molecules. You can try several approaches. Initially, you can prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect biological systems. If solubility remains an issue, you could consider using solubilizing agents such as cyclodextrins or formulating the compound in a lipid-based delivery system. From a medicinal chemistry perspective, you might consider synthesizing analogs with improved solubility by introducing polar functional groups, if this does not negatively impact the biological activity.
Q3: We are seeing inconsistent results in our cell-based assays. What could be the cause?
A3: Inconsistent results in cell-based assays can be due to several factors. Firstly, verify the purity and stability of your compound. Impurities can have their own biological effects, and degradation of the compound over time will lead to variable results. Ensure consistent cell culture conditions, including cell passage number, confluency, and media composition. For compounds with low solubility, precipitation in the assay medium can lead to inconsistent effective concentrations. Visually inspect your assay plates for any signs of precipitation. Finally, consider the possibility of your compound interfering with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay). Running appropriate controls can help identify such issues.
Q4: How can we begin to understand the Structure-Activity Relationship (SAR) for our this compound analogs?
A4: A systematic approach is key to understanding SAR. Start by making small, defined modifications to your lead compound. For this compound analogs, you could explore variations in the length and branching of the alkyl group at the 2-position. Additionally, substitutions on the pyridine ring can modulate the electronic properties and reactivity of the molecule, which has been shown to be important for the biological activity of some isonicotinic acid derivatives.[1] Replacing the carboxylic acid with other acidic groups or bioisosteres can also provide valuable SAR data. It is crucial to test all new analogs in the same biological assays to ensure the data is comparable.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive reagents or catalyst. | Use fresh reagents and ensure the catalyst is not expired. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may require heating or cooling. | |
| Presence of moisture or oxygen. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Multiple products/impurities | Side reactions are occurring. | Adjust reaction conditions (e.g., lower temperature, different solvent) to minimize side products. |
| Impure starting materials. | Purify starting materials before use. | |
| Difficulty in product purification | Product is co-eluting with impurities. | Try a different solvent system for column chromatography or consider an alternative purification method like preparative HPLC. |
| Product is unstable on silica gel. | Use a different stationary phase for chromatography (e.g., alumina) or minimize the time the compound is on the column. |
Biological Assay Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low potency or no activity | Poor membrane permeability. | Assess the lipophilicity of your compound. Consider developing a cell-free assay to confirm target engagement. |
| Compound is being rapidly metabolized. | Investigate the metabolic stability of your compound in relevant cell lines or liver microsomes. | |
| Incorrect assay conditions. | Ensure the pH, temperature, and buffer composition of your assay are optimal for the target and compound. | |
| High background signal | Compound autofluorescence or interference with assay reagents. | Run a control with your compound in the absence of the biological target to check for interference. |
| Cell toxicity | Off-target effects of the compound. | Perform a cytotoxicity assay to determine the concentration range where the compound is not toxic to the cells. |
Data Presentation
Table 1: In Vitro Antitubercular Activity of Isonicotinic Acid Analogs
| Compound | Substitution at 2-position | MIC (μg/mL) vs. M. tuberculosis H37Rv |
| Isoniazid | -H (hydrazide) | 0.02 - 0.06 |
| Analog 1 | -CH₃ (hydrazide) | 0.1 |
| Analog 2 | -CH₂CH₃ (hydrazide) | 0.5 |
| Analog 3 | -CH(CH₃)₂ (hydrazide) | >10 |
Note: This table is a representative example based on published literature for similar compounds and is intended to illustrate the impact of substitution at the 2-position on antitubercular activity. Actual values for this compound analogs would need to be determined experimentally.
Experimental Protocols
General Protocol for Synthesis of this compound Hydrazide
This protocol describes a general method for the synthesis of a this compound hydrazide from the corresponding ester.
Materials:
-
Ethyl 2-propylisonicotinate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add ethyl 2-propylisonicotinate (1 equivalent) and ethanol to dissolve.
-
Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product will often precipitate out of solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Dry the purified product under vacuum to obtain the this compound hydrazide.
Protocol for Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium tuberculosis
This protocol outlines a method for determining the MIC of a compound against M. tuberculosis using a microplate-based assay.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Test compound stock solution (in DMSO)
-
Resazurin solution
Procedure:
-
Prepare a serial dilution of the test compound in Middlebrook 7H9 broth in a 96-well plate. The final DMSO concentration should not exceed 1%.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add resazurin solution to each well and incubate for a further 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink (indicating bacterial growth).
Mandatory Visualizations
Signaling Pathways
Caption: Inhibition of the Mycolic Acid Biosynthesis Pathway by an activated this compound Analog.
References
Technical Support Center: Consistent 2-Propylisonicotinic Acid Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable analysis of 2-Propylisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for the HPLC analysis of this compound?
A1: A reversed-phase HPLC-UV method is a robust starting point. A C18 column is commonly used with a mobile phase consisting of an acetonitrile and a phosphate buffer at an acidic pH to ensure the analyte is in a single ionic form.
Q2: How can I improve peak shape and reduce tailing for this compound?
A2: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase. Lowering the mobile phase pH (e.g., to pH 3) can suppress the ionization of the carboxylic acid group, reducing these interactions. Using a high-purity silica column with end-capping can also minimize peak tailing.
Q3: What are the critical parameters to consider during sample preparation?
A3: The choice of sample preparation technique depends on the matrix. For pharmaceutical formulations, a simple dilution with the mobile phase followed by filtration is often sufficient. For biological matrices, protein precipitation or solid-phase extraction (SPE) may be necessary to remove interferences. Ensure the final sample solvent is compatible with the mobile phase to avoid peak distortion.
Q4: How do I conduct a forced degradation study for this compound?
A4: Forced degradation studies are essential for developing a stability-indicating method.[1][2][3][4] The drug substance should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[1][3][4] This helps to ensure that the analytical method can separate the intact drug from any degradants.[3]
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Potential Cause | Recommended Solution |
| No Peak or Low Signal | Incorrect wavelength selection. | Verify the UV maximum absorbance for this compound (a starting wavelength of 225 nm is a reasonable starting point). |
| Sample degradation. | Prepare fresh samples and standards. Ensure proper storage conditions. | |
| System leak. | Check for leaks in the pump, injector, and column fittings. | |
| Peak Tailing | Secondary silanol interactions. | Lower the mobile phase pH to suppress analyte ionization. Use an end-capped C18 column. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Column contamination. | Flush the column with a strong solvent or replace it if necessary. | |
| Split Peaks | Column void or channeling. | Replace the column. Ensure proper column handling and avoid pressure shocks. |
| Co-elution with an impurity. | Optimize the mobile phase composition or gradient to improve resolution. | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase and purge the pump. |
| Contaminated mobile phase. | Prepare fresh mobile phase using high-purity solvents and reagents. | |
| Detector lamp issue. | Allow the lamp to warm up properly or replace it if it's near the end of its lifespan. |
GC-MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape | Analyte adsorption. | Ensure proper derivatization to increase volatility and reduce active site interactions. Use a deactivated inlet liner. |
| Improper injection technique. | Optimize the injection speed and temperature. | |
| Low Sensitivity | Inefficient derivatization. | Optimize the derivatization reaction time, temperature, and reagent concentration. |
| Ion source contamination. | Clean the ion source according to the manufacturer's instructions. | |
| Variable Retention Times | Fluctuations in carrier gas flow. | Check for leaks in the gas lines and ensure a stable head pressure. |
| Column degradation. | Condition the column or trim the inlet end. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol is adapted from a method for a structurally similar compound and serves as a starting point for method development and validation.[5][6]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of water and methanol.
-
Perform serial dilutions from the stock solution to prepare working standards in the desired concentration range (e.g., 5-50 µg/mL).
Sample Preparation (from a solid dosage form):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Make up the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: GC-MS Method for the Analysis of this compound
This protocol is a general procedure for the analysis of organic acids by GC-MS and may require optimization.[7][8][9][10]
Derivatization:
-
Evaporate an aliquot of the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Table 2: Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | 15.2% | 2 |
| Base Hydrolysis (0.1 M NaOH, 80°C, 8h) | 22.5% | 3 |
| Oxidative (3% H₂O₂, RT, 24h) | 18.7% | 2 |
| Thermal (80°C, 48h) | 8.5% | 1 |
| Photolytic (ICH guidelines) | 5.1% | 1 |
Visualizations
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cerealsgrains.org [cerealsgrains.org]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Quantitative analysis of prostanoids in biological fluids by combined capillary column gas chromatography negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Isonicotinic Acid Derivatives and Pyrazinamide in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antitubercular properties of isonicotinic acid derivatives, primarily focusing on the frontline drug isoniazid, and pyrazinamide. Due to the limited specific experimental data available for 2-Propylisonicotinic acid, this document will focus on the well-characterized parent compound, isoniazid, and its class of derivatives, to draw a comparative framework against pyrazinamide.
Introduction
Isoniazid (isonicotinic acid hydrazide) and pyrazinamide are both crucial first-line drugs in the combination therapy for tuberculosis.[1][2] They are both prodrugs that require activation by mycobacterial enzymes to exert their bactericidal or bacteriostatic effects.[2][3] However, their mechanisms of action, optimal conditions for activity, and resistance profiles are distinct. Understanding these differences is paramount for the development of new antitubercular agents and the optimization of existing treatment regimens.
Mechanism of Action
Isoniazid and its Derivatives:
Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme KatG.[3] The activated form of isoniazid then covalently adducts with NAD(H), and this complex inhibits the enoyl-acyl carrier protein reductase, InhA.[3] InhA is a key enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3] Inhibition of mycolic acid synthesis leads to the disruption of the cell wall integrity and ultimately cell death. Resistance to isoniazid is most commonly associated with mutations in the katG gene, preventing the activation of the prodrug, or mutations in the promoter region of the inhA gene, leading to its overexpression.[3]
Pyrazinamide:
Pyrazinamide is a prodrug that diffuses into M. tuberculosis and is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA).[2] The mechanism of action of POA is multifaceted and not entirely elucidated. One prominent theory is that under the acidic conditions found within phagolysosomes where M. tuberculosis can reside, POA is protonated and diffuses back into the bacterial cell. The accumulation of protonated POA disrupts the membrane potential and interferes with energy production.[4] More recent evidence suggests that POA may also inhibit coenzyme A biosynthesis by binding to the aspartate decarboxylase PanD. Resistance to pyrazinamide is primarily caused by mutations in the pncA gene, which result in a loss of pyrazinamidase activity.
Data Presentation: In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for isoniazid, some of its derivatives, and pyrazinamide against M. tuberculosis. It is important to note that the activity of pyrazinamide is highly dependent on the pH of the culture medium.
Table 1: Minimum Inhibitory Concentrations (MIC) of Isonicotinic Acid Derivatives against M. tuberculosis H37Rv
| Compound | MIC (µM) | Reference Strain | Notes |
| Isoniazid | 0.07 - 1.46 | H37Rv | Active against replicating bacteria.[5] |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | 0.14 | H37Rv | Also active against an isoniazid-resistant strain.[5][6] |
| Adamantane-based INH derivative 10b | 32 µg/mL | H37Rv | Less active than isoniazid.[7] |
| Isoniazid-pyrazinoic acid hybrid 21a | 2 µg/mL | H37Rv | More potent than pyrazinamide, less than isoniazid.[7] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Pyrazinamide against M. tuberculosis H37Rv at Varying pH
| pH | MIC (µg/mL) | Reference Strain | Notes |
| 5.8 | 6.25 | M. bovis / M. tuberculosis BUR | [8] |
| 6.6 | 3.96 (for 2-chloroethyl pyrazinoate) | H37Rv | Ester prodrug of pyrazinoic acid.[8] |
| Neutral | >64 | H37Rv | Generally considered inactive at neutral pH.[7] |
| Acidic | 200 | H37Rv | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A detailed protocol for determining the MIC of antitubercular agents using the broth microdilution method is outlined below, based on established guidelines.[9][10]
1. Preparation of Materials:
-
Test Organism: Mycobacterium tuberculosis H37Rv (ATCC 27294).
-
Growth Medium: Middlebrook 7H9 Broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol.
-
Test Compounds: Stock solutions of the test compounds are prepared in an appropriate solvent (e.g., DMSO) and serially diluted in the growth medium.
-
96-Well Plates: Sterile, clear, flat-bottom 96-well microtiter plates.
2. Inoculum Preparation:
-
A mid-log phase culture of M. tuberculosis H37Rv is used.
-
The culture is homogenized by vortexing.
-
The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
This suspension is then diluted 1:100 in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 10⁵ CFU/mL.[10]
3. Assay Procedure:
-
100 µL of the appropriate serial dilutions of the test compounds are added to the wells of the 96-well plate.
-
Control wells are included: a positive control (inoculum without drug) and a negative control (medium without inoculum).
-
100 µL of the final bacterial inoculum (10⁵ CFU/mL) is added to each well, except for the negative control wells.[10]
-
The plates are sealed and incubated at 37°C.
4. Reading and Interpretation:
-
Plates are read after 7 to 21 days of incubation, or when growth in the positive control well is clearly visible.[10]
-
The MIC is defined as the lowest concentration of the drug that inhibits more than 99% of the bacterial growth, observed as the absence of a bacterial pellet at the bottom of the well.[11]
Early Bactericidal Activity (EBA) Assay
EBA studies are conducted to evaluate the in vivo bactericidal effect of a drug during the initial days of treatment.[12]
1. Study Design:
-
Patients with newly diagnosed, smear-positive pulmonary tuberculosis are enrolled.
-
Patients receive monotherapy with the test drug for a specified period (typically 2 to 14 days).
2. Sputum Collection and Processing:
-
Sputum samples are collected at baseline and at various time points during treatment.
-
The volume of each sputum sample is measured, and the sample is homogenized.
3. Quantitative Culture:
-
Serial dilutions of the homogenized sputum are plated on selective agar medium (e.g., Middlebrook 7H11 agar).
-
The plates are incubated at 37°C for 3-4 weeks.
-
The number of colony-forming units (CFU) is counted for each dilution.
4. Data Analysis:
-
The change in log₁₀ CFU per milliliter of sputum over time is calculated.
-
This change represents the early bactericidal activity of the drug.
Mandatory Visualizations
Mechanism of Action Diagrams
Caption: Mechanism of action of Isoniazid.
Caption: Proposed mechanisms of action of Pyrazinamide.
Experimental Workflow Diagram
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. goodrx.com [goodrx.com]
- 2. Comparison of Pyrazinamide with Isoniazid for Their Effects on the Heme Biosynthetic Pathway in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoniazid, Rifampicin, Pyrazinamide and Ethambutol | PPTX [slideshare.net]
- 5. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel isoniazid derivative as promising antituberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. benchchem.com [benchchem.com]
- 11. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labs.iqvia.com [labs.iqvia.com]
Comparative Analysis: Isoniazid and its Hypothetical Prodrug 2-Propylisonicotinic Acid
A comprehensive review of the established antitubercular agent, isoniazid, and a prospective look at a theoretical prodrug, 2-propylisonicotinic acid.
Introduction
Isoniazid (isonicotinic acid hydrazide, INH) has been a cornerstone of tuberculosis (TB) treatment for decades, valued for its potent bactericidal activity against Mycobacterium tuberculosis.[1][2][3] As a prodrug, isoniazid requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[1][4][5] This activation leads to the formation of a reactive species that ultimately inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][6][7]
Despite its efficacy, isoniazid's clinical use is challenged by issues of drug-induced hepatotoxicity and the emergence of drug-resistant strains.[4] These challenges have spurred research into isoniazid derivatives and prodrugs designed to improve its therapeutic index. One such theoretical compound is this compound. While extensive experimental data for this compound is not available in the current body of scientific literature, this guide will provide a comprehensive analysis of isoniazid, drawing on established experimental data, and offer a conceptual comparison with its hypothetical propyl ester prodrug.
Physicochemical Properties
A molecule's physicochemical properties are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Isoniazid is a small, water-soluble molecule. The hypothetical this compound, as a propyl ester of isonicotinic acid, would be expected to have increased lipophilicity. This difference could significantly impact its biological activity and pharmacokinetic profile.
| Property | Isoniazid | This compound (Hypothetical) |
| Molecular Formula | C₆H₇N₃O | C₉H₁₁NO₂ |
| Molecular Weight | 137.14 g/mol | 165.19 g/mol |
| LogP | -0.7 | Estimated to be higher than isoniazid due to the propyl group |
| Solubility | Soluble in water | Expected to have lower water solubility and higher lipid solubility |
Mechanism of Action
Isoniazid's mechanism of action is well-elucidated. It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][4][5] The activated form of isoniazid then covalently binds to NAD+ to form an adduct that inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[1] Inhibition of InhA disrupts the integrity of the mycobacterial cell wall, leading to cell death.
For this compound to be effective, it would need to be hydrolyzed in vivo to release isonicotinic acid, which would then need to be converted to an active form, or directly release an active metabolite. The specific activation pathway for this compound would require experimental verification.
digraph "Isoniazid Activation Pathway" {
graph [fontname = "Arial", label="Isoniazid Activation and Mechanism of Action", labelloc=t, fontsize=14];
node [shape=box, style=filled, fontname = "Arial", fontcolor="#202124"];
edge [fontname = "Arial", color="#5F6368"];
INH [label="Isoniazid (Prodrug)", fillcolor="#F1F3F4"];
KatG [label="KatG (Catalase-Peroxidase)", fillcolor="#FBBC05"];
Activated_INH [label="Activated Isoniazid\n(Isonicotinoyl Radical)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
NAD [label="NAD+", fillcolor="#F1F3F4"];
INH_NAD [label="Isoniazid-NAD Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
InhA [label="InhA (Enoyl-ACP Reductase)", fillcolor="#FBBC05"];
Mycolic_Acid [label="Mycolic Acid Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cell_Wall [label="Mycobacterial Cell Wall Integrity", fillcolor="#34A853", fontcolor="#FFFFFF"];
Cell_Death [label="Bacterial Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];
INH -> KatG [label="Activation"];
KatG -> Activated_INH;
Activated_INH -> INH_NAD [label="+ NAD+"];
INH_NAD -> InhA [label="Inhibition"];
InhA -> Mycolic_Acid [style=dashed, arrowhead=none, label="Catalyzes"];
Mycolic_Acid -> Cell_Wall [style=dashed, arrowhead=none, label="Essential for"];
InhA -> Mycolic_Acid [color="#EA4335", style=solid, arrowhead=tee, label="Blocks"];
Mycolic_Acid -> Cell_Death [label="Disruption leads to"];
}
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of antitubercular agents is typically determined using broth microdilution methods. A standardized inoculum of M. tuberculosis is added to microtiter plates containing serial dilutions of the test compound in a suitable broth medium, such as Middlebrook 7H9. The plates are incubated at 37°C for a defined period, after which bacterial growth is assessed visually or by using a growth indicator like resazurin. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Pharmacokinetic Studies
Pharmacokinetic parameters are determined in animal models and human volunteers. Following administration of the drug, blood samples are collected at various time points. The concentration of the parent drug and its metabolites in the plasma is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). These data are then used to calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life.
Conclusion
Isoniazid remains a vital tool in the global fight against tuberculosis. Its well-defined mechanism of action and potent bactericidal activity are key to its success. However, the challenges of toxicity and resistance necessitate the exploration of novel therapeutic strategies, including the development of prodrugs.
While this compound remains a hypothetical compound without available experimental data, its conceptual design as a more lipophilic prodrug of isonicotinic acid highlights a rational approach to potentially modify the pharmacokinetic and metabolic profile of the parent drug. Further research, including synthesis and comprehensive in vitro and in vivo evaluation, would be required to determine if such a modification could lead to an improved therapeutic agent for the treatment of tuberculosis. The detailed experimental data and established protocols for isoniazid presented in this guide provide a robust framework for the future evaluation of novel isoniazid derivatives like this compound.
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Using Isoniazid More Safely and More Effectively: The Time Is Now - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 5. The tuberculosis prodrug isoniazid bound to activating peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 7. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Comparison of Prolyl-4-Hydroxylase Inhibitors: A Guide for Researchers
This guide provides an objective comparison of the efficacy of various prolyl-4-hydroxylase (P4H) inhibitors, with a focus on their role in the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α). The information presented is intended for researchers, scientists, and drug development professionals to aid in the evaluation and selection of these compounds for therapeutic development.
Prolyl-4-hydroxylases are enzymes crucial for the post-translational modification of collagen and are also key regulators of the HIF signaling pathway.[1] Inhibition of P4H activity can modulate collagen deposition, making these enzymes attractive therapeutic targets for fibrotic diseases.[1] Furthermore, their role in the HIF pathway has broadened their therapeutic potential to conditions like anemia in chronic kidney disease.[2]
Mechanism of Action: The HIF Signaling Pathway
Under normal oxygen conditions (normoxia), P4H enzymes hydroxylate the alpha subunit of HIF (HIF-α), marking it for degradation by the proteasome.[2] P4H inhibitors block this hydroxylation, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then moves to the nucleus, where it dimerizes with HIF-β and activates the transcription of genes involved in processes like erythropoiesis and iron metabolism.[2]
Comparative Efficacy of P4H Inhibitors
While direct comparative data for 2-Propylisonicotinic acid is limited in the reviewed literature, we can compare other well-characterized P4H inhibitors to understand the landscape of efficacy. The following table summarizes the inhibitory potency of selected compounds.
| Parameter | P-1894B | Ethyl-3,4-dihydroxybenzoate (EDHB) | Pyridine-2,4-dicarboxylate | Pyridine-2,5-dicarboxylate |
| Inhibitor Class | Anthraquinone glycoside | Catechol derivative | Pyridine derivative | Pyridine derivative |
| IC50 Value | 2.2 µM[3] | Not available | - | - |
| Ki Value | 1.8 µM (noncompetitive with respect to (Pro-Pro-Gly)5)[3] | ~400 µM (in human skin fibroblast cultures)[3] | 2 µM[4] | 0.8 µM[4] |
| Mechanism of Action | Noncompetitive inhibitor with respect to the peptide substrate.[3] | Competitive inhibitor; also acts as an iron chelator.[3] | Competitive inhibitor with respect to 2-oxoglutarate.[4] | Competitive inhibitor with respect to 2-oxoglutarate.[4] |
| Enzyme Source | Purified chick embryo prolyl hydroxylase[3] | Human skin fibroblast cultures[3] | - | - |
Experimental Protocols
In Vitro P4H Enzyme Activity Assay (General Protocol)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of P4H inhibitors using a biochemical assay.
Materials:
-
Recombinant human P4H enzyme.[5]
-
Peptide substrate (e.g., (Pro-Pro-Gly)n).[6]
-
Test inhibitors and vehicle control (e.g., DMSO).[7]
-
Assay buffer (e.g., Tris-HCl, pH 7.5).[7]
-
96-well or 384-well plates.[7]
-
Detection reagent (e.g., Succinate-Glo™ Hydroxylase Assay Kit).[7][8]
-
Luminometer or appropriate plate reader.[6]
Procedure:
-
Assay Setup: Add the test inhibitor at various concentrations to the wells of the assay plate. Include controls with no inhibitor.[6][7]
-
Enzyme Addition: Add the recombinant P4H enzyme to each well and pre-incubate for a short period.[7]
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of the peptide substrate and cofactors.[5]
-
Incubation: Allow the reaction to proceed for a specified time at an optimal temperature (e.g., 60 minutes at 37°C).[6][7]
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.[6]
-
Measurement: Measure the signal (e.g., luminescence) using a plate reader.[6]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[3][6]
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This protocol is for assessing the ability of P4H inhibitors to stabilize HIF-1α protein levels in cultured cells.
Materials:
-
Test inhibitors, known standard, and positive control.[5]
-
Cell lysis buffer.[11]
-
Protein assay kit (e.g., BCA or Bradford).[5]
-
SDS-PAGE equipment and reagents.[5]
-
PVDF or nitrocellulose membrane.[5]
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST).[5]
-
Primary antibodies: anti-HIF-1α and anti-loading control (e.g., β-actin).[5]
-
HRP-conjugated secondary antibody.[5]
-
Chemiluminescent substrate.[5]
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with various concentrations of the P4H inhibitor for a specified time (e.g., 4-6 hours).[5]
-
Protein Extraction: Lyse the cells to extract total protein. For HIF-1α, which translocates to the nucleus, using nuclear extracts is recommended.[9]
-
Protein Quantification: Determine the protein concentration of each lysate.[5][12]
-
SDS-PAGE: Load equal amounts of protein per lane and separate them by electrophoresis.[5]
-
Transfer: Transfer the separated proteins to a membrane.[5]
-
Immunoblotting:
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[5]
-
Analysis: Quantify the intensity of the HIF-1α band and normalize it to a loading control to compare the levels of HIF-1α stabilization between different treatments.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Identification of an Alternative Mechanism of Degradation of the Hypoxia-inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Purity of Synthesized 2-Propylisonicotinic Acid for Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 2-Propylisonicotinic acid, a pyridine carboxylic acid derivative of interest in the development of novel enzyme inhibitors. We will explore common analytical techniques, potential impurities, and compare its profile with alternative enzyme inhibitors. This guide is intended to assist researchers in establishing robust quality control protocols for their synthesized compounds.
Comparison of this compound with Alternative Enzyme Inhibitors
The selection of an enzyme inhibitor is guided by its potency, selectivity, and pharmacokinetic properties. While this compound is a promising scaffold, a variety of other small molecules are also utilized as enzyme inhibitors. The following table provides a comparative overview of this compound and other classes of enzyme inhibitors.
| Feature | This compound & Derivatives | Boronic Acid-Based Inhibitors | Phenolic Acids & Flavonoids |
| Target Enzymes | Proteases, Kinases, Demethylases | Serine Proteases, Proteasome | Angiotensin-Converting Enzyme (ACE), Polyphenol Oxidase (PPO) |
| Mechanism of Action | Competitive or non-competitive inhibition, often involving coordination with metal ions in the active site. | Form a stable, covalent bond with the catalytic serine residue in the active site of proteases. | Redox-mediated inhibition, chelation of metal cofactors, or competitive/non-competitive binding. |
| Known Potency | Varies widely depending on the specific derivative and target enzyme, with some compounds showing nanomolar efficacy. | Many exhibit high potency, with some approved drugs having nanomolar IC50 values. | Generally lower potency compared to synthetic inhibitors, with IC50 values often in the micromolar range. |
| Potential Advantages | High versatility for chemical modification, allowing for fine-tuning of inhibitory activity and pharmacokinetic properties. | Covalent mechanism can lead to high potency and prolonged duration of action. | Natural product origin may offer better biocompatibility and lower toxicity. |
| Potential Disadvantages | Potential for off-target effects due to the widespread role of metalloenzymes in biological systems. | Potential for off-target reactivity and immunogenicity due to the reactive boronic acid moiety. | Lower potency and specificity, potential for poor bioavailability. |
Experimental Protocols for Purity Validation
A combination of chromatographic and spectroscopic methods is essential for the comprehensive purity assessment of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed for pyridine carboxylic acids.
-
Objective: To separate and quantify this compound from its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective. For example, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. The gradient can be optimized to achieve good separation of the main peak from any impurity peaks.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has strong absorbance, typically around 260-270 nm.
-
Sample Preparation: The synthesized compound is dissolved in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides an additional layer of confirmation by coupling the separation power of HPLC with the mass-selective detection of a mass spectrometer.
-
Objective: To confirm the molecular weight of the synthesized this compound and to identify potential impurities based on their mass-to-charge ratio (m/z).
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this class of compounds.
-
Chromatographic Conditions: Similar to the HPLC method described above.
-
Data Analysis: The mass spectrum of the main peak should correspond to the expected molecular weight of this compound. Any other peaks in the chromatogram can be analyzed to tentatively identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for purity assessment.
-
Objective: To confirm the chemical structure of the synthesized compound and to detect the presence of any structurally related impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with a suitable pH adjustment).
-
Experiments:
-
¹H NMR: Provides information about the number and chemical environment of protons. The integration of the peaks can be used to determine the relative amounts of the main compound and any impurities.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
Data Analysis: The obtained spectra are compared with the expected spectra for this compound. The presence of unexpected peaks may indicate impurities.
Melting Point Determination
A sharp and consistent melting point is a good indicator of the purity of a crystalline solid.
-
Objective: To assess the purity of the synthesized compound based on its melting point range.
-
Procedure: A small amount of the crystalline solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded.
-
Interpretation: A pure compound will typically have a sharp melting point range (e.g., 1-2 °C). A broad melting point range often indicates the presence of impurities.
Potential Impurities in the Synthesis of this compound
Based on the synthesis of related nicotinic acid derivatives, potential impurities could include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Isomers: Positional isomers of the propyl group on the pyridine ring.
-
By-products: Products from side reactions, such as over-alkylation or oxidation.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Workflow for Purity Validation
The following diagram illustrates a typical workflow for validating the purity of synthesized this compound.
Caption: Workflow for the synthesis, purification, and purity validation of this compound.
Signaling Pathway of Enzyme Inhibition
The following diagram illustrates a generalized signaling pathway of enzyme inhibition by a small molecule inhibitor like this compound.
Caption: Generalized pathway of enzyme inhibition by a competitive inhibitor.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Propylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-Propylisonicotinic acid, a key chemical entity, is paramount in drug development for ensuring product quality, understanding pharmacokinetic profiles, and meeting regulatory requirements. This guide provides a comprehensive cross-validation comparison of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). As no specific methods for this compound are widely published, this guide leverages data and protocols from structurally similar compounds, primarily isonicotinic acid and nicotinic acid, to provide a robust framework for method selection and validation.
Data Presentation: A Comparative Analysis of Analytical Techniques
The choice of an analytical method is a critical decision that influences the accuracy, sensitivity, and efficiency of quantification. Below is a summary of the expected performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound and its analogues.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (% RSD) | < 2% | < 5% | < 10% |
| Limit of Quantification (LOQ) | ~0.2 µg/mL[1] | ~0.05 ng/mL | ~0.1 µg/mL |
| Specificity | Moderate to High | Very High | High |
| Throughput | High | Medium to High | Medium |
| Cost | Low | High | Medium |
| Derivatization Required | No | No | Yes |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable results. This section outlines the methodologies for the quantification of this compound analogues using the three compared analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often favored for its simplicity, robustness, and cost-effectiveness, making it suitable for routine quality control.
Instrumentation:
-
Standard HPLC system with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., SHIM-PACK VP-ODS C18, 250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v) containing an ion-pairing agent like 0.2% Docusate Sodium.[2] An alternative is a mixture of acetonitrile and an aqueous buffer like 10⁻² M oxalic acid (80/20 v/v).[1]
-
Injection Volume: 5 - 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies and trace-level impurity quantification.
Instrumentation:
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., Zorbax 300SB-C8, 250 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient or isocratic mixture of methanol or acetonitrile and water containing a modifier like 0.1% formic acid or 2 mM ammonium acetate.[3][4]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 40 µL.[3]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. For acidic compounds, negative ion mode is often preferred.
-
Scan Type: Selected Reaction Monitoring (SRM) for quantification. Specific precursor-to-product ion transitions for this compound need to be determined.
-
Internal Standard: An isotopically labeled analogue of this compound is highly recommended to correct for matrix effects and instrumental variability.
Sample Preparation (for biological matrices):
-
To a 100 µL aliquot of plasma, add an internal standard solution.
-
Precipitate proteins by adding 250 µL of acetonitrile.[3]
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Derivatization:
-
Silylation: React the dried sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid group to a more volatile trimethylsilyl (TMS) ester.
-
Esterification: Convert the carboxylic acid to its methyl or other alkyl ester using reagents like BF₃/methanol.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).[5]
-
Carrier Gas: Helium.[5]
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: An optimized temperature gradient is used to separate the analyte from other components.
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic fragment ions of the derivatized this compound.[5]
Sample Preparation:
-
Extract the analyte from the sample matrix using a suitable solvent.
-
Evaporate the solvent to complete dryness.
-
Add the derivatization reagent and heat as required to complete the reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Mandatory Visualization
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Caption: Logical relationship for the cross-validation of analytical methods.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is a critical step in the drug development process. This guide provides a comparative overview of HPLC-UV, LC-MS/MS, and GC-MS, leveraging data from structurally similar compounds.
-
HPLC-UV is a robust, cost-effective method ideal for routine quality control and assays where high sensitivity is not required.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for bioanalytical studies and the detection of trace-level impurities.
-
GC-MS , while requiring a derivatization step, provides an alternative with high specificity, particularly for volatile impurities.
Cross-validation of these methods is essential to ensure data consistency and reliability, especially when transferring methods between laboratories or using different techniques across various stages of drug development. By carefully considering the strengths and limitations of each technique and implementing a thorough cross-validation strategy, researchers can ensure the generation of high-quality, reliable data for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
Punicic Acid: A Comparative Analysis of In Vitro and In Vivo Immunomodulatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of Punicic Acid, a conjugated linolenic acid found in pomegranate seed oil. The following sections detail its immunomodulatory and anti-inflammatory effects, supported by experimental data and protocols, to bridge the understanding between laboratory assays and whole-organism responses.
Comparative Data Summary
The immunomodulatory properties of Punicic Acid have been demonstrated in both cellular models and animal studies. A summary of the key quantitative findings is presented below, highlighting the effective concentrations and observed outcomes in different experimental systems.
| Parameter | In Vitro | In Vivo | Source |
| Model System | RAW264.7 murine macrophage cell line; MDA-MB-231 and MDA-ERα7 human breast cancer cell lines | Cyclophosphamide (CTX)-induced immunosuppressed mouse model | [1][2] |
| Effective Concentration/Dose | 40 µM for anti-cancer effects | High dose of 200 mg/kg for immune restoration | [2][3] |
| Primary Effect | Macrophage activation, modulation of cytokine secretion, inhibition of cancer cell proliferation, and induction of apoptosis. | Restoration of immune function after chemical-induced suppression, enhancement of innate and adaptive immunity. | [1][2][3] |
| Key Biomarkers | Increased production of immune-related cytokines and enzymes; Regulation of NF-κB and MAPK signaling pathways. | Increased secretion of immune-related factors; Improved gut microbiota and lipid metabolism. | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and a clear understanding of the presented data.
1. In Vitro Immunomodulatory Activity Assay using RAW264.7 Macrophages
This protocol outlines the procedure for assessing the effect of Punicic Acid on macrophage activation and cytokine production.
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[4]
-
Cell Viability Assay (MTT): To determine the non-toxic concentration range of Punicic Acid, RAW264.7 cells are seeded in 96-well plates and treated with various concentrations of Punicic Acid for 24 hours. Cell viability is then assessed using an MTT assay.[5]
-
Macrophage Activation and Stimulation: Cells are pre-treated with non-toxic concentrations of Punicic Acid for a specified period (e.g., 2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[6]
-
Nitric Oxide (NO) Production Assay (Griess Assay): The production of NO, a marker of macrophage activation, in the cell culture supernatant is quantified using the Griess reagent. The absorbance is measured at 540 nm.[5]
-
Cytokine Quantification (ELISA): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines in the culture supernatants are measured using specific ELISA kits according to the manufacturer's instructions.[7]
-
Western Blot Analysis for Signaling Pathways: To investigate the mechanism of action, the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., p65, IκBα, ERK, p38, JNK) are analyzed by Western blotting.[6]
2. In Vivo Immuno-enhancing Effect in a Cyclophosphamide-Induced Immunosuppressed Mouse Model
This protocol describes the evaluation of Punicic Acid's ability to restore immune function in an immunocompromised animal model.
-
Animal Model: Male BALB/c mice are typically used. Immunosuppression is induced by intraperitoneal injection of cyclophosphamide (CTX) at a dose of 80 mg/kg body weight for three consecutive days.[8][9]
-
Treatment: Following CTX administration, mice are orally administered with Punicic Acid at various doses (e.g., a high dose of 200 mg/kg) daily for a defined period (e.g., 7-10 days). A control group receives a vehicle, and a positive control group may receive an immunomodulatory agent like levamisole.[8][9]
-
Evaluation of Immune Organs: At the end of the treatment period, the spleen and thymus are collected, and their indices (organ weight/body weight) are calculated to assess the effect on immune organ atrophy.[10]
-
Hematological Analysis: Blood samples are collected to analyze the counts of white blood cells, red blood cells, and platelets.[10]
-
Splenocyte Proliferation Assay: Spleen cells are isolated, and their proliferative response to mitogens (e.g., LPS or concanavalin A) is measured to assess cellular immune function.[10]
-
Cytokine and Immunoglobulin Measurement: Serum levels of cytokines (e.g., IL-2, IL-4, IL-6, IFN-γ, TNF-α) and immunoglobulins (e.g., IgG, IgM) are quantified by ELISA to evaluate the humoral and cellular immune responses.[9]
-
Histopathological Examination: The spleen and thymus tissues are subjected to histopathological analysis to observe any morphological changes.[10]
Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams are provided in the DOT language.
Caption: In Vitro Experimental Workflow for Punicic Acid.
Caption: In Vivo Experimental Workflow for Punicic Acid.
Caption: Punicic Acid's Modulation of NF-κB and MAPK Pathways.
Caption: Logical Correlation of In Vitro to In Vivo Activity.
References
- 1. In vitro and in vivo immune-enhancing effects of punicic acid and the action mechanisms as revealed via microbiome and lipid profiling - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo immune-enhancing effects of punicic acid and the action mechanisms as revealed via microbiome and lipid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention of Cyclophosphamide-Induced Immunosuppression in Mice with the Antimicrobial Peptide Sublancin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention of Cyclophosphamide-Induced Immunosuppression in Mice With Traditional Chinese Medicine Xuanfei Baidu Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syringic acid improves cyclophosphamide-induced immunosuppression in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Isonicotinic Acid Derivatives Against Novel Anti-TB Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent development of novel anti-tuberculosis (anti-TB) therapeutics. This guide provides a comparative analysis of isonicotinic acid derivatives, a class of compounds related to the first-line anti-TB drug isoniazid, against recently developed and approved novel anti-TB agents. The comparison focuses on key performance indicators including in vitro efficacy, mechanism of action, cytotoxicity, and in vivo efficacy, supported by detailed experimental protocols and visual representations of key biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Anti-TB Compounds
The following tables summarize the available quantitative data for isonicotinic acid derivatives and novel anti-TB compounds, facilitating a direct comparison of their performance.
Table 1: In Vitro Efficacy (Minimum Inhibitory Concentration - MIC) Against Mycobacterium tuberculosis
| Compound/Derivative | Class | MIC against H37Rv (μg/mL) | MIC against INH-Resistant Strains (μg/mL) | MIC against MDR/XDR Strains (μg/mL) |
| Isonicotinic Acid Derivatives | ||||
| Isoniazid (INH) | Hydrazide | 0.025 - 0.2[1][2] | >4[3] | High-level resistance |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | Hydrazone | 0.14 (active against INH-R)[1] | 0.14[1] | Not specified |
| 2-substituted isonicotinic acid hydrazides | Hydrazide | Activity dependent on substituent[4] | Not specified | Not specified |
| Novel Anti-TB Compounds | ||||
| Bedaquiline | Diarylquinoline | 0.03 - 0.12 | 0.03 - 0.12 | Effective |
| Delamanid | Nitroimidazole | 0.006 - 0.024 | 0.006 - 0.024 | Effective |
| Pretomanid (PA-824) | Nitroimidazole | < 1[5] | < 1[5] | < 1 (MIC range: 0.039 to 0.531)[5] |
| Telacebec (Q203) | Imidazopyridine | Potent (nanomolar) | Potent | Potent |
| Sutezolid | Oxazolidinone | 0.06 - 0.25 | 0.06 - 0.25 | Effective |
Table 2: Cytotoxicity and In Vivo Efficacy
| Compound/Derivative | Cytotoxicity (CC50) | Host Cell Line | In Vivo Model | Efficacy (Log CFU Reduction) |
| Isonicotinic Acid Derivatives | ||||
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | >100 μM[1] | HepG2[1] | Not specified | Not specified |
| Novel Anti-TB Compounds | ||||
| Bedaquiline | >10 µM (MCF-7) | MCF-7[6] | Mouse[7] | Significant reduction in lung CFU |
| Delamanid | Not specified | Not specified | Mouse | Significant reduction in lung CFU |
| Pretomanid (PA-824) | Not specified | Not specified | Mouse[5] | Dose-dependent reduction in lung CFU[5] |
| Telacebec (Q203) | Not specified | Not specified | Mouse[8] | Dose-dependent reduction in sputum mycobacterial load[9] |
| Sutezolid | Not specified | Not specified | Mouse | Significant reduction in lung CFU |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate and reproducible evaluation of anti-TB compounds.
Minimum Inhibitory Concentration (MIC) Determination
a) Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method for determining the MIC of anti-TB compounds.
-
Principle: The redox indicator Alamar Blue changes color from blue to pink in the presence of metabolically active cells. The MIC is the lowest drug concentration that prevents this color change.
-
Materials:
-
Mycobacterium tuberculosis H37Rv or other strains.
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
96-well microplates.
-
Test compounds and standard drugs (e.g., Isoniazid, Rifampicin).
-
Alamar Blue reagent.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add a standardized inoculum of M. tuberculosis to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Observe the color change and determine the MIC as the lowest concentration that remains blue.
-
Cytotoxicity Assays
Assessing the toxicity of compounds against mammalian cells is a critical step in drug development.
a) MTT Assay
-
Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan is proportional to the number of living cells.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours to allow attachment.
-
Treat the cells with serial dilutions of the test compounds and incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against compound concentration.[10]
-
In Vivo Efficacy in Animal Models
Animal models are crucial for evaluating the therapeutic potential of anti-TB drug candidates.
a) Murine Model of Tuberculosis
-
Principle: Mice are infected with M. tuberculosis to establish a pulmonary infection. The efficacy of a test compound is determined by its ability to reduce the bacterial load in the lungs and other organs.
-
Animal Strain: BALB/c or C57BL/6 mice are commonly used.
-
Infection: Mice are infected via aerosol or intravenous injection with a standardized inoculum of M. tuberculosis H37Rv.
-
Treatment: Treatment with the test compound is initiated at a specified time post-infection and administered for a defined period (e.g., 4 weeks).
-
Efficacy Assessment:
-
At the end of the treatment period, mice are euthanized.
-
Lungs and spleens are aseptically removed and homogenized.
-
Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.
-
Colony Forming Units (CFU) are counted after 3-4 weeks of incubation at 37°C.
-
Efficacy is expressed as the log10 reduction in CFU compared to untreated control animals.[7][11][12]
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the evaluation of anti-TB compounds.
Signaling Pathways
Caption: Inhibition of Mycolic Acid Synthesis by Isoniazid and Delamanid.
Caption: Bedaquiline's Mechanism of Action via ATP Synthase Inhibition.
Experimental Workflows
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for In Vivo Efficacy Testing in a Murine Model.
References
- 1. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pa-824.com [pa-824.com]
- 7. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telacebec (Q203) | Qurient [qurient.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of Synthetic Routes to 2-Propylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
2-Propylisonicotinic acid is a valuable substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its synthesis can be approached through several distinct routes, each with its own set of advantages and challenges. This guide provides a comprehensive comparison of the most viable synthetic strategies, offering detailed experimental protocols and quantitative data to inform methodology selection.
Executive Summary
Three principal strategies for the synthesis of this compound are evaluated:
-
Oxidation of 2-Propyl-4-methylpyridine: A classical and industrially scalable approach that involves the synthesis of a substituted pyridine precursor followed by oxidation of the methyl group to a carboxylic acid.
-
Minisci Radical Alkylation: A direct C-H functionalization method that introduces a propyl group onto the isonicotinic acid core via a radical-mediated reaction.
-
Suzuki-Miyaura Cross-Coupling: A modern, palladium-catalyzed cross-coupling reaction to form the C-C bond between a halogenated isonicotinic acid derivative and a propylboronic acid reagent.
The selection of the optimal synthetic route will depend on factors such as the desired scale of production, availability of starting materials, and tolerance for potential side products.
Comparative Data of Synthesis Methods
| Method | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Oxidation | 2-Propyl-4-methylpyridine | KMnO₄ or HNO₃ | 4-8 hours | 80-100 | 70-85 (estimated) | >95 (after purification) | Scalable, uses common reagents. | Requires synthesis of the precursor, harsh oxidative conditions. |
| Minisci Alkylation | Isonicotinic acid, Butyric acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | 2-4 hours | 60-80 | 40-60 (estimated) | Variable (potential regioisomers) | Direct C-H functionalization. | Moderate yields, potential for regioisomer formation. |
| Suzuki Coupling | Methyl 2-chloroisonicotinate, Propylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 12-24 hours | 80-100 | 75-90 (estimated) | >98 (after purification) | High yields and selectivity, mild conditions. | Requires synthesis of halo-precursor and boronic acid, catalyst cost. |
Detailed Experimental Protocols
Method 1: Oxidation of 2-Propyl-4-methylpyridine
This two-step method first involves the synthesis of the 2-propyl-4-methylpyridine precursor, followed by its oxidation.
Step 1: Synthesis of 2-Propyl-4-methylpyridine (Illustrative)
A plausible route to 2-propyl-4-methylpyridine involves a multi-step sequence starting from readily available materials, such as the condensation of a β-ketoester with an enamine, followed by cyclization and aromatization. Due to the lack of a direct published procedure, a specific protocol is not provided here. However, general methods for the synthesis of substituted pyridines can be adapted for this purpose.
Step 2: Oxidation to this compound
-
Materials: 2-Propyl-4-methylpyridine (1 mole), Potassium Permanganate (KMnO₄) (3 moles), Water, Hydrochloric Acid (HCl).
-
Procedure:
-
Suspend 2-propyl-4-methylpyridine in water.
-
Slowly add potassium permanganate to the suspension while maintaining the temperature at 80-90°C. The reaction is exothermic.
-
After the addition is complete, continue heating the mixture at 95-100°C for 4-6 hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.
-
Wash the MnO₂ cake with hot water.
-
Combine the filtrate and washings, then acidify with concentrated HCl to a pH of 3-4 to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product.
-
Method 2: Minisci Radical Alkylation
This method allows for the direct introduction of a propyl group onto the isonicotinic acid backbone.
-
Materials: Isonicotinic acid (1 mole), Butyric acid (3 moles), Silver Nitrate (AgNO₃) (0.1 moles), Ammonium Persulfate ((NH₄)₂S₂O₈) (2.5 moles), Sulfuric Acid (H₂SO₄), Water.
-
Procedure:
-
Dissolve isonicotinic acid in a mixture of water and sulfuric acid.
-
Add butyric acid and silver nitrate to the solution.
-
Heat the mixture to 60-70°C.
-
Slowly add a solution of ammonium persulfate in water to the reaction mixture over 1-2 hours.
-
After the addition is complete, continue stirring at 70-80°C for an additional 1-2 hours.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH or Na₂CO₃) to a pH of 3-4 to precipitate the product.
-
Filter the crude product. Purification by column chromatography may be necessary to separate regioisomers.
-
Method 3: Suzuki-Miyaura Cross-Coupling
This modern synthetic route offers high selectivity and yield.
-
Materials: Methyl 2-chloroisonicotinate (1 mole), Propylboronic acid (1.2 moles), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 moles), Potassium Carbonate (K₂CO₃) (2 moles), Toluene, Water.
-
Procedure:
-
To a reaction flask, add methyl 2-chloroisonicotinate, propylboronic acid, and potassium carbonate.
-
Add a 3:1 mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture and separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-propylisonicotinate.
-
Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., treatment with aqueous NaOH followed by acidification).
-
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic method.
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: Workflow for the Minisci radical alkylation synthesis.
Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.
Comparative Bioactivity Analysis of 2-Propylisonicotinic Acid and Related Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical and mechanistic comparison of 2-Propylisonicotinic acid and its structurally related analogs, isoniazid, ethionamide, and prothionamide. The objective is to offer a comprehensive overview of their bioactivity, mechanisms of action, and the experimental protocols used for their evaluation, thereby supporting further research and development in the field of antitubercular drug discovery.
Executive Summary
Comparative Bioactivity Data
The following table summarizes the available quantitative bioactivity data for the comparator compounds against Mycobacterium tuberculosis H37Rv.
| Compound | Target | Bioactivity Type | Value | Assay Type |
| Isoniazid | InhA (indirectly) | MIC | 0.02-0.1 µg/mL | Broth Microdilution |
| InhA-NAD adduct | Kᵢ | ~1 nM | Enzymatic Assay | |
| Ethionamide | InhA (indirectly) | MIC | 0.625-2.5 µg/mL | Broth Microdilution |
| Prothionamide | InhA (indirectly) | MIC | 0.12-2.5 µg/mL | Broth Microdilution |
| This compound | InhA (putative) | MIC | Data not available | - |
Note on this compound: Extensive literature searches did not yield specific Minimum Inhibitory Concentration (MIC), IC50, or Ki values for this compound against M. tuberculosis or its putative target, InhA. Structure-activity relationship studies on 2-substituted isoniazid analogs suggest that while small alkyl substitutions like a methyl group at the 2-position can be well-tolerated and result in activity comparable to isoniazid, larger or more electronically demanding groups can lead to a decrease in potency.[1] The propyl group is larger than a methyl group, which may impact the binding of the activated form of the drug to the InhA active site. Further experimental validation is required to determine the precise bioactivity of this compound.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for isoniazid, ethionamide, and prothionamide involves the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall. These compounds are prodrugs that require activation by mycobacterial enzymes.
-
Isoniazid is activated by the catalase-peroxidase enzyme KatG.
-
Ethionamide and Prothionamide are activated by the monooxygenase EthA.
Once activated, these drugs form an adduct with NAD+, which then binds to and inhibits InhA, the enoyl-acyl carrier protein reductase. This enzymatic blockade prevents the elongation of fatty acids, thereby halting mycolic acid production.
References
Safety Operating Guide
Safe Disposal of 2-Propylisonicotinic Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and proper disposal of 2-Propylisonicotinic acid is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed, step-by-step procedures for the disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following protocols are based on established safety data for similar chemical compounds and should be implemented in conjunction with your institution's specific environmental health and safety (EHS) guidelines.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. All handling of this compound and its waste should be performed in a well-ventilated area, ideally within a certified chemical fume hood.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Acid-resistant lab coat, long pants, and closed-toe shoes. |
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. The contaminated absorbent material should then be collected into a suitable, sealed, and properly labeled container for disposal as hazardous waste.[2]
-
Large Spills: If a large spill occurs, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department for assistance.[2] Do not attempt to clean up large spills without specialized training and equipment.
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on the quantity and concentration of the waste.
This procedure should only be carried out if approved by your institution's EHS department and is intended for dilute solutions.
-
Preparation: Conduct the entire procedure within a chemical fume hood while wearing all required PPE. Prepare a neutralization basin (a large beaker or flask) with a magnetic stir bar.
-
Dilution: Slowly add the this compound waste to a large volume of cold water in the neutralization basin.
-
Neutralization: While stirring, slowly add a weak base (e.g., sodium bicarbonate or a 5% sodium hydroxide solution) to the diluted acid waste.
-
pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Final pH Adjustment: Continue adding the base until the pH of the solution is between 6.0 and 8.0.[2]
-
Drain Disposal: Once neutralized, the solution can be poured down the sanitary sewer drain with a copious amount of running water (at least a 100-fold excess).[2]
For larger volumes or more concentrated forms of this compound, do not attempt to neutralize the waste.
-
Waste Collection: Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[2] The container must be compatible with the chemical and in good condition, with no leaks or cracks.
-
Labeling: The hazardous waste label must be fully completed with the chemical name, "this compound," and all associated hazards (e.g., Corrosive, Flammable).
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as bases and oxidizing agents. The storage area should have secondary containment to manage any potential leaks.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 2-Propylisonicotinic Acid
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, handling procedures, and disposal plans for 2-Propylisonicotinic acid to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Given its chemical structure as a carboxylic acid derivative of pyridine, this compound should be presumed to be corrosive and potentially toxic. All personnel must wear appropriate PPE when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specifications |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Skin and Body Protection | A flame-retardant lab coat must be worn and kept buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. Full-length pants and closed-toe, chemical-resistant shoes are required. |
| Hand Protection | Chemical-resistant gloves are required. Based on data for similar organic acids, butyl rubber or nitrile gloves are recommended.[1] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected. |
| Respiratory Protection | All handling of solid or dissolved this compound should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic acids and dusts must be used. |
Safe Handling and Operational Plan
A systematic approach is crucial for safely handling this compound in a laboratory setting.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review this safety guidance and any available safety information for similar compounds.
-
Ensure that a certified chemical fume hood, eyewash station, and safety shower are readily accessible.[3]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Clearly label all containers with the chemical name and any known hazards.
-
-
Handling:
-
Conduct all weighing and transferring of this compound within a chemical fume hood to minimize exposure.
-
Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid material and avoid generating dust.
-
When dissolving the compound, add it slowly to the solvent to prevent splashing.
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Wash hands and any exposed skin with soap and water immediately after handling the compound, even if gloves were worn.
-
Properly store or dispose of the chemical as outlined below.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[6] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the area and contact the institution's environmental health and safety department.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., unused chemical, contaminated gloves, absorbent materials) in a designated, clearly labeled, and sealed hazardous waste container.[4][7]
-
Waste Segregation: Do not mix this compound waste with incompatible materials, such as strong bases or oxidizing agents.[4]
-
Disposal Method: Dispose of all hazardous waste through your institution's certified hazardous waste disposal program, following all local, state, and federal regulations.[4] Do not pour down the drain.[7]
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Disposal plan for this compound waste.
References
- 1. download.basf.com [download.basf.com]
- 2. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
